3-Acetyl-2-chloropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWIOUAFBHZLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449121 | |
| Record name | 3-Acetyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55676-21-6 | |
| Record name | 3-Acetyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Acetyl-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 3-Acetyl-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Chemical Properties
This compound, with the CAS number 55676-21-6, is a yellow liquid under normal conditions.[1] It is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO | [1][2][3] |
| Molecular Weight | 155.58 g/mol | [1][2] |
| Boiling Point | 114 °C at 15 mmHg | [4][5] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Yellow liquid | [1] |
| CAS Number | 55676-21-6 | [1][2][3] |
Structure Elucidation
The structural confirmation of this compound relies on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). To date, no public records of its ¹³C NMR spectrum or single-crystal X-ray diffraction data were found in the conducted search.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atom arrangement within the molecule. The reported ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the aromatic protons and the acetyl methyl protons.[5]
The assignments are as follows:
-
δ 8.44 (dd, J = 5.0, 2.0 Hz, 1H): This signal corresponds to the proton at the 6-position of the pyridine ring.
-
δ 7.91 (dd, J = 7.5, 2.0 Hz, 1H): This signal is attributed to the proton at the 4-position of the pyridine ring.
-
δ 7.34 (dd, J = 7.5, 5.0 Hz, 1H): This signal represents the proton at the 5-position of the pyridine ring.
-
δ 2.68 (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group.[5]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of this compound. The mass spectrum displays a molecular ion peak (M⁺) consistent with its molecular formula, C₇H₆ClNO.[2][6] The fragmentation pattern, though not detailed in the available literature, would be expected to show characteristic losses, such as the loss of a methyl group (CH₃) or an acetyl group (CH₃CO).
Structure Elucidation Workflow
The logical workflow for the structure elucidation of this compound is depicted in the following diagram.
Caption: Logical workflow for the structure elucidation of this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthesis method starting from 2-chloronicotinic acid.[7]
Step 1: Formation of Lithium 2-chloronicotinate
-
In a suitable reaction vessel, dissolve 2-chloronicotinic acid in water.
-
Add a lithium-containing compound, such as lithium hydroxide monohydrate, to the solution while stirring.
-
Continue stirring until the reaction to form the lithium salt is complete.
-
Dry the resulting 2-chloronicotinic acid lithium salt.
Step 2: Grignard Reaction
-
Suspend the dried lithium 2-chloronicotinate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to a low temperature (e.g., -10 to 0 °C).
-
Slowly add a solution of methyl magnesium bromide (Grignard reagent) to the cooled suspension.
-
Allow the reaction to proceed to completion.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding an acidic aqueous solution.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield the final product.
¹H NMR Spectroscopy Protocol
The following is a general protocol for obtaining a ¹H NMR spectrum of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts for aromatic and aliphatic protons (typically 0-10 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following is a general protocol for the GC-MS analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.
-
Carrier Gas: Use an inert carrier gas, such as helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).
-
Detector: Ensure the detector is properly tuned and calibrated.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 55676-21-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound CAS#: 55676-21-6 [amp.chemicalbook.com]
- 5. This compound | 55676-21-6 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. CN115611802B - Synthetic method of this compound - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Acetyl-2-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetyl-2-chloropyridine (IUPAC Name: 1-(2-chloropyridin-3-yl)ethanone), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.
Spectroscopic Data Summary
The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The data presented here has been compiled from available literature and spectral databases.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environment in a molecule. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals for the pyridine ring protons and the acetyl methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.44 | dd | 5.0, 2.0 | H-6 (Pyridine) |
| 7.91 | dd | 7.5, 2.0 | H-4 (Pyridine) |
| 7.34 | dd | 7.5, 5.0 | H-5 (Pyridine) |
| 2.68 | s | - | -CH₃ (Acetyl) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹³C NMR data for this compound was publicly available at the time of this report. The following are predicted chemical shifts based on computational models and analysis of structurally similar compounds. These values should be used as a reference and are subject to experimental verification.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~198 | C=O (Acetyl) |
| ~152 | C-2 (Pyridine, C-Cl) |
| ~148 | C-6 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~132 | C-3 (Pyridine, C-C=O) |
| ~123 | C-5 (Pyridine) |
| ~29 | -CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. An FTIR spectrum for this compound is available on the SpectraBase database. The principal absorption bands are expected to correspond to the carbonyl stretch of the ketone, C-Cl bond vibrations, and aromatic ring vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O Stretch (Aryl Ketone) |
| ~1570, ~1450 | Medium | C=C Stretch (Aromatic Ring) |
| ~1100 | Medium | C-Cl Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. For this compound (Molecular Weight: 155.58 g/mol ), the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.[1] A GC-MS spectrum is noted as available in the SpectraBase repository.[2]
| m/z | Proposed Fragment Ion |
| 155 | [M]⁺ (Molecular Ion) |
| 140 | [M - CH₃]⁺ |
| 112 | [M - CH₃CO]⁺ |
| 76 | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may require optimization for specific samples and equipment.
NMR Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 8 to 16 scans are acquired to achieve a good signal-to-noise ratio. The data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.
Mass Spectrometry
For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. A typical setup would involve a non-polar capillary column (e.g., DB-5ms) with an oven program starting at a lower temperature and ramping up to ensure separation. The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 3-Acetyl-2-chloropyridine (CAS: 55676-21-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Acetyl-2-chloropyridine, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Core Properties and Identification
This compound, with the CAS number 55676-21-6, is a substituted pyridine derivative.[1][2][3] Its unique structure, featuring both a chloro and an acetyl group on the pyridine ring, makes it a valuable building block for creating more complex molecular architectures.[1]
Physicochemical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO | [1][2][3] |
| Molecular Weight | 155.58 g/mol | [1][2][3] |
| Appearance | Colorless to brown or yellow clear liquid | [1][4][5] |
| Boiling Point | 114 °C at 15 mmHg | [4][5] |
| Density | 1.233 g/cm³ (Predicted) | [4][5] |
| Specific Gravity (20/20) | 1.27 | |
| Refractive Index | 1.5440 - 1.5500 | [4][5] |
| Flash Point | >110 °C | [4][5] |
| Vapor Pressure | 0.06 mmHg at 25 °C | [5] |
| Purity | ≥ 98% (HPLC/GC) | [1] |
| Storage Conditions | Room temperature, recommended cool and dark (<15°C); Inert atmosphere | [1][4] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 55676-21-6 | [1][2] |
| IUPAC Name | 1-(2-chloropyridin-3-yl)ethanone | [2] |
| Synonyms | 2-Chloro-3-acetyl-pyridine, 1-(2-chloro-3-pyridinyl)ethanone | [1][3] |
| MDL Number | MFCD03840751 | [1] |
| PubChem CID | 10942697 | [1][2] |
| EC Number | 695-379-8 | [2][6] |
| SMILES | CC(=O)c1cccnc1Cl | [3][7] |
| InChIKey | WIWIOUAFBHZLNQ-UHFFFAOYSA-N | [2][7] |
Synthesis and Experimental Protocols
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Several synthetic routes have been developed, with a common method involving the reaction of 2-chloronicotinic acid derivatives with organometallic reagents.
Synthesis from 2-Chloronicotinic Acid
A patented method describes the synthesis of this compound from 2-chloronicotinic acid. This process is noted for its high yield, high product purity, and suitability for large-scale production under mild conditions.[8]
Experimental Protocol:
-
Salt Formation: 2-chloronicotinic acid is reacted with a lithium-containing compound (such as lithium hydroxide monohydrate) to generate 2-chloronicotinic acid lithium salt.[8]
-
Drying: The resulting lithium salt is thoroughly dried.[8]
-
Grignard Reaction: The dried 2-chloronicotinic acid lithium salt is dissolved in tetrahydrofuran (THF) and cooled to below -4°C under a nitrogen atmosphere.[8]
-
Addition: Methyl magnesium bromide (a Grignard reagent) is added to the solution, initiating an addition reaction to form this compound.[8]
-
Work-up and Purification: The reaction is quenched, and the product is isolated. Purification can be achieved via reduced pressure rectification to yield the final product with high purity (e.g., 99.5%).[8]
Figure 1. Synthesis workflow for this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the chloro and acetyl functional groups, making it a versatile intermediate.[1]
Key Reactions
-
Nucleophilic Substitution: The chlorine atom at the 2-position is a good leaving group, susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build more complex heterocyclic structures.[9]
-
Acetyl Group Reactions: The acetyl group can undergo a range of reactions common to ketones. For example, it can be reduced to an alcohol or oxidized to a carboxylic acid, providing pathways to different functionalized pyridine derivatives.[9]
-
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution, although the conditions are often harsher due to the electron-withdrawing nature of the nitrogen atom and the attached functional groups.[1][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 55676-21-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | 55676-21-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PubChemLite - this compound (C7H6ClNO) [pubchemlite.lcsb.uni.lu]
- 8. CN115611802B - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. 3-Acetyl-2-bromopyridine | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]
The Rising Therapeutic Potential of 3-Acetyl-2-chloropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this broad class, derivatives of 3-acetyl-2-chloropyridine are emerging as a versatile and potent class of compounds with a wide spectrum of biological activities. The presence of the chloro, acetyl, and pyridine ring functionalities provides a unique electronic and structural framework, making it an excellent starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer and enzyme inhibitory properties. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this promising area.
Anticancer Activity of this compound Derivatives
Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. A prominent class of these derivatives are the pyrazolo[3,4-b]pyridines, which have shown potent activity against a variety of cancer cell lines. The mechanism of action for these compounds often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various derivatives synthesized from this compound.
Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6n | MCF-7 (Breast) | - | [1] |
| MDA-MB-231 (Breast) | - | [1] | |
| HeLa (Cervical) | - | [1] | |
| Kyse150 (Esophageal) | - | [1] | |
| C03 | Km-12 (Colon) | 0.304 | [2] |
| MCF-7 (Breast) | >10 | [2] | |
| HUVEC (Normal) | >10 | [2] | |
| 4 | HCT-116 (Colon) | 31.3 | [3] |
| MCF-7 (Breast) | 19.3 | [3] | |
| HepG2 (Liver) | 22.7 | [3] | |
| A549 (Lung) | 36.8 | [3] | |
| 8 | HCT-116 (Colon) | 35.8 | [3] |
| MCF-7 (Breast) | 28.1 | [3] | |
| HepG2 (Liver) | 25.4 | [3] | |
| A549 (Lung) | 40.2 | [3] | |
| 11 | HCT-116 (Colon) | 40.1 | [3] |
| MCF-7 (Breast) | 33.6 | [3] | |
| HepG2 (Liver) | 30.9 | [3] | |
| A549 (Lung) | 45.7 | [3] | |
| 14 | HCT-116 (Colon) | 49.0 | [3] |
| MCF-7 (Breast) | 42.5 | [3] | |
| HepG2 (Liver) | 38.6 | [3] | |
| A549 (Lung) | 55.1 | [3] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine and Other Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [2] |
| 4 | CDK2/cyclin A2 | 240 | [3] |
| 8 | CDK2/cyclin A2 | 650 | [3] |
| 11 | CDK2/cyclin A2 | 500 | [3] |
| 14 | CDK2/cyclin A2 | 930 | [3] |
| 13a | CDK2/cyclin A | 396 (µg/mL) | [4] |
| GSK3β | 118 (µg/mL) | [4] | |
| 8a | CDK2/cyclin A | 675 (µg/mL) | [4] |
| GSK3β | 134 (µg/mL) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A general synthetic route to pyrazolo[3,4-b]pyridine derivatives involves the condensation of 2-chloro-3-cyanopyridines with hydrazines.[5]
Caption: General synthesis workflow for pyrazolo[3,4-b]pyridine derivatives.
In Vitro Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B, an aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include appropriate vehicle and positive controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a further 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the concentration of the compound.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways. Kinase inhibition is a predominant mechanism.
Kinase Inhibition Pathway
Many derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling and survival. For example, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs).
Caption: Kinase inhibition by this compound derivatives.
Tubulin Polymerization Inhibition
Some pyrazolo[3,4-b]pyridine analogues of combretastatin A-4 act by inhibiting tubulin polymerization, which is essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Caption: Mechanism of tubulin polymerization inhibition.
Conclusion and Future Perspectives
Derivatives of this compound represent a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this starting material allows for the generation of diverse chemical libraries, leading to the identification of potent inhibitors of various kinases and other biological targets. The data and protocols presented in this guide underscore the significant potential of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical candidates. The continued exploration of this compound derivatives is poised to yield the next generation of targeted therapies for a range of diseases.
References
- 1. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatility of 3-Acetyl-2-chloropyridine in Modern Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Key Building Block in Drug Discovery and Development
Introduction
3-Acetyl-2-chloropyridine is a versatile heterocyclic compound that has emerged as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, namely the reactive acetyl and chloro groups on the pyridine ring, provide medicinal chemists with a valuable scaffold for the construction of complex molecular architectures. This technical guide delves into the significant applications of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents. We will explore its utility in the synthesis of anticancer, antiviral, anti-inflammatory, and antimicrobial compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the synthetic potential of this important chemical entity.
Synthetic Accessibility and Key Reactions
The utility of this compound as a building block is underscored by its accessibility through various synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with an organometallic reagent like methylmagnesium bromide.[1] The reactivity of the acetyl and chloro groups allows for a diverse range of chemical transformations, making it a valuable starting material for a multitude of derivatives.
The acetyl group can participate in reactions such as Claisen-Schmidt condensation to form chalcones, which are precursors to various heterocyclic systems like pyrimidines. The chloro group, being a good leaving group, can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups and the construction of fused ring systems. This dual reactivity is a key reason for its widespread use in the synthesis of targeted therapies.[2]
Applications in Anticancer Drug Discovery
This compound has proven to be a valuable scaffold for the development of novel anticancer agents, particularly in the realm of kinase inhibitors. Its derivatives have shown potent activity against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. This compound has been instrumental in the synthesis of potent inhibitors of several important kinase families.
Derivatives of triazolopyridine, synthesized from precursors related to this compound, have been identified as potent dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs). These dual-action compounds have shown significant antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity of Triazolopyridine Derivatives (JAK/HDAC Inhibitors)
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 19 | MDA-MB-231 (Breast Cancer) | Submicromolar |
| 19 | RPMI-8226 (Multiple Myeloma) | Submicromolar |
Data sourced from a study on triazolopyridine-based dual JAK/HDAC inhibitors.[3]
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune responses. Its aberrant activation is implicated in various cancers.
Cyanopyridone and pyrido[2,3-d]pyrimidine derivatives synthesized using methodologies applicable to this compound have demonstrated potent dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are key drivers of angiogenesis and tumor cell proliferation.
Table 2: In Vitro Cytotoxic Activities of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) |
| 5a | MCF-7 (Breast Cancer) | 1.77 ± 0.1 |
| 5a | HepG2 (Liver Cancer) | 2.71 ± 0.15 |
| 5e | MCF-7 (Breast Cancer) | 1.39 ± 0.08 |
| 5e | HepG2 (Liver Cancer) | 10.70 ± 0.58 |
| 7b | MCF-7 (Breast Cancer) | 6.22 ± 0.34 |
Data from a study on dual VEGFR-2/HER-2 inhibitors.[4]
The VEGFR-2 and HER-2 signaling pathways are crucial for tumor progression, making them important targets for cancer therapy.
Experimental Protocol: Synthesis of Triazolopyridine Derivatives
The synthesis of triazolopyridine derivatives often involves a multi-step process starting from a substituted aminopyridine. While not directly starting from this compound in the cited literature, the general approach to constructing the triazolopyridine core is relevant for researchers working with pyridine-based scaffolds.
References
Solubility of 3-Acetyl-2-chloropyridine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Acetyl-2-chloropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework based on analogous compounds and detailed experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize this compound in their work.
Introduction to this compound
This compound (CAS No: 55676-21-6) is a substituted pyridine derivative with the molecular formula C₇H₆ClNO. Its structure, featuring a pyridine ring, a chlorine atom, and an acetyl group, imparts a moderate polarity to the molecule. Understanding its solubility is crucial for a variety of applications, including reaction solvent selection, purification process design (such as crystallization), and formulation development.
Qualitative Solubility Profile
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Inferred Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Likely Soluble | The polar hydroxyl group of alcohols can interact with the nitrogen and carbonyl oxygen of the solute. |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble | These solvents are of intermediate polarity and are known to dissolve a wide range of organic compounds. |
| Ketones | Acetone | Likely Soluble | Acetone's polarity is suitable for dissolving moderately polar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Moderately Soluble to Soluble | Ethers are good solvents for many organic compounds, though solubility may be less than in more polar solvents. |
| Esters | Ethyl Acetate | Likely Moderately Soluble | Ethyl acetate is a moderately polar solvent. |
| Aromatic Hydrocarbons | Toluene | Likely Sparingly Soluble | The nonpolar nature of toluene makes it a poorer solvent for polar molecules. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble | The significant difference in polarity would likely result in poor solubility. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Highly Soluble | These solvents have high dielectric constants and are excellent solvents for a wide range of compounds. |
Experimental Determination of Solubility
To obtain precise quantitative data, experimental determination is necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method
This method is straightforward and relies on the accurate measurement of mass.
3.1.1. Experimental Protocol
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatted shaker or a stirring plate in a temperature-controlled bath is recommended.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifugation of the sample is recommended.
-
Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Once the solvent is completely removed, re-weigh the container with the solid residue. The mass of the dissolved this compound can then be determined.
-
Calculation: The solubility is calculated as the mass of the solute per volume (or mass) of the solvent (e.g., in g/100 mL or g/100 g).
The Synthetic Versatility of 3-Acetyl-2-chloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2-chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, offering a unique combination of reactive sites that enable diverse and complex molecular architectures. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of high-value pharmaceutical agents, including targeted cancer therapies such as Volitinib. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its participation in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and various transformations of its acetyl moiety. This document aims to serve as a thorough resource, complete with tabulated quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways to empower researchers in leveraging the full synthetic potential of this versatile reagent.
Introduction
Heterocyclic compounds are at the core of drug discovery and development, with pyridine scaffolds being particularly prevalent in a multitude of clinically approved drugs. Among the vast array of functionalized pyridines, this compound stands out due to its trifunctional nature. The pyridine ring itself provides a key structural motif, while the chloro and acetyl groups at the 2- and 3-positions, respectively, offer orthogonal handles for a wide range of chemical modifications. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic displacement, while the acetyl group itself can undergo a variety of condensation and transformation reactions. Furthermore, the carbon-chlorine bond is a versatile anchor for the construction of carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This guide will systematically explore these facets of its reactivity.
Synthesis of this compound
The efficient synthesis of this compound is critical for its application in larger-scale synthetic campaigns. Several routes to this intermediate have been reported, with varying yields and scalability. A common and effective method involves the reaction of a 2-chloronicotinic acid derivative with an organometallic methylating agent.
Experimental Protocol: Synthesis from 2-chloronicotinic acid lithium salt[1]
-
Preparation of 2-chloronicotinic acid lithium salt: To a stirred solution of lithium hydroxide monohydrate (1 eq.) in water, 2-chloronicotinic acid (1 eq.) is added portion-wise, maintaining the temperature between 40-50°C. The reaction mixture is stirred for 2 hours, then cooled to below 20°C. The resulting precipitate is collected by suction filtration and dried to afford 2-chloronicotinic acid lithium salt.
-
Synthesis of this compound: The dried 2-chloronicotinic acid lithium salt is suspended in tetrahydrofuran (THF) in a reaction vessel under a nitrogen atmosphere and cooled to below -4°C. A solution of methylmagnesium bromide in THF (1.2 eq.) is added dropwise, ensuring the temperature does not exceed 0°C. After the addition is complete, the reaction mixture is warmed to 20-25°C and stirred for 2 hours. The reaction is then quenched by the dropwise addition of 6M hydrochloric acid at a temperature not exceeding 10°C. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
| Precursor | Reagents | Yield (%) | Purity (%) | Reference |
| 2-chloronicotinic acid lithium salt | Methylmagnesium bromide, THF | 73.8 | 99.5 (GC) | [1] |
| 2-chloronicotinonitrile | Methylmagnesium chloride | 65 | - | [1] |
| 3-acetylpyridine | Hydrogen peroxide, Phosphorus oxychloride | 33 (2 steps) | - | [1] |
| Methyl 2-chloronicotinate | Methylmagnesium bromide | 66 | - | [1] |
| Weinreb amide of 2-chloronicotinic acid | Methylmagnesium chloride | 72 | - | [1] |
Reactivity at the C-2 Position: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles and is an excellent handle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyridine ring, further enhanced by the acetyl group, facilitates SNAr reactions. This is particularly useful for the introduction of nitrogen and oxygen nucleophiles. A prominent example is the Buchwald-Hartwig amination.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination with Cyclohexane-1,2-diamine[2]
-
A Schlenk vessel is charged with (+/-)-trans-1,2-diaminocyclohexane (1.0 eq.), 2-bromo-6-methylpyridine (2.0 eq., note: this is an analogous substrate, the protocol can be adapted for this compound), (±)-BINAP (0.04 eq.), [Pd2(dba)3] (0.02 eq.), and NaOtBu (2.8 eq.).
-
Anhydrous toluene is added, and the resulting mixture is heated to 80°C with stirring for 4 hours under an inert atmosphere.
-
After cooling to room temperature, diethyl ether is added.
-
The mixture is washed with brine, dried over MgSO4, and the solvent is removed under reduced pressure.
-
The product is purified by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.
The Suzuki-Miyaura coupling allows for the arylation or vinylation at the C-2 position using boronic acids or their esters.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine Derivative[3][4]
-
An oven-dried Schlenk tube is charged with the chloropyridine (1.0 eq.), the corresponding boronic acid (1.5 eq.), a palladium catalyst such as Pd2(dba)3 (1.5 mol%), a suitable ligand like P(t-Bu)3, and a base such as spray-dried KF (3.0 eq.).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
Anhydrous solvent (e.g., THF or dioxane) is added, and the reaction mixture is heated (e.g., to 50-110°C) until the starting material is consumed, as monitored by GC or TLC.
-
After cooling, the reaction mixture is filtered through a pad of silica gel and concentrated.
-
The crude product is purified by flash chromatography.
The Sonogashira coupling facilitates the introduction of terminal alkynes at the C-2 position.
Experimental Protocol: Sonogashira Coupling of a Halopyridine[5]
-
To a degassed solution of the halopyridine (1.1 eq.) in a mixture of THF and Et3N (2:1), Pd(PPh3)4 (0.15 eq.) and CuI (0.3 eq.) are added.
-
After further degassing, the terminal alkyne (1.0 eq.) is added dropwise.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.
The Heck reaction enables the coupling of this compound with alkenes.
Experimental Protocol: Heck Coupling of an Aryl Halide[6]
-
A Schlenk tube is charged with the aryl halide (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)2 (1.0 mol%), a suitable ligand (e.g., a tetrahydropyrimidinium salt, 2 mol%), and a base such as K2CO3 (2 mmol).
-
A solvent system such as DMF/H2O (1:1) is added.
-
The mixture is heated to 80°C for 4 hours.
-
After cooling, the mixture is extracted with ethyl acetate/hexane, filtered through silica gel, and concentrated.
-
The product is purified by flash chromatography.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid | Pd2(dba)3 / P(t-Bu)3 | KF | THF | 50 | Moderate | [2] |
| Sonogashira | Terminal alkyne | Pd(PPh3)4 / CuI | Et3N | THF/Et3N | Room Temp. | Good | [3] |
| Heck | Styrene | Pd(OAc)2 / NHC ligand | K2CO3 | DMF/H2O | 80 | Good | [4] |
Reactivity of the Acetyl Group
The acetyl group at the C-3 position is a versatile functional handle for various transformations, including condensations and the formation of new heterocyclic rings.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the acetyl group with an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product.
Caption: Simplified reaction pathway for the Knoevenagel condensation of this compound.
Experimental Protocol: General Knoevenagel Condensation[7][8]
-
To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.0 eq.) in a suitable solvent like ethanol, a catalytic amount of a weak base (e.g., piperidine) is added.
-
The reaction mixture is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Pyrazole Derivatives
The acetyl group, in conjunction with the adjacent pyridine ring, can be utilized to construct fused or substituted pyrazole rings. A common method involves condensation with hydrazine derivatives.
Experimental Protocol: Synthesis of a Pyrazole Derivative from a 1,3-Dicarbonyl Compound[9]
-
A mixture of a 1,3-dicarbonyl compound (which can be formed in situ from this compound via Claisen condensation) (1.0 eq.) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0 eq.) in a solvent such as ethanol is heated to reflux.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then purified, typically by column chromatography, to afford the pyrazole product.
Application in Drug Discovery: Synthesis of Volitinib
This compound is a key starting material in the synthesis of Volitinib, a potent and selective c-Met inhibitor for the treatment of cancer. The synthesis showcases the sequential reactivity of the chloro and acetyl groups.
References
- 1. CN115611802B - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Chemistry of 3-Acetyl-2-chloropyridine: A Gateway to Novel Reactions and Pharmaceutical Scaffolds
For Immediate Release
[City, State] – 3-Acetyl-2-chloropyridine is emerging as a pivotal building block in modern organic synthesis, enabling the development of novel reactions and providing access to complex molecular architectures of interest to the pharmaceutical and agrochemical industries. This technical guide delves into the reactivity of this versatile substrate, with a focus on palladium-catalyzed cross-coupling reactions, the synthesis of fused heterocyclic systems, and its application in multicomponent reactions. Detailed experimental protocols and quantitative data are provided to support researchers in drug discovery and process development.
This compound serves as a valuable intermediate for creating a diverse range of substituted pyridine derivatives. Its unique electronic and steric properties, arising from the presence of both an acetyl group and a chlorine atom on the pyridine ring, allow for selective transformations at either the C2 or C3 position. This has made it a sought-after precursor for the synthesis of kinase inhibitors and other biologically active molecules.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Toolkit
The chlorine atom at the C2 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. While challenging with electron-deficient heteroaryl chlorides, optimized catalyst systems can achieve high yields.[3]
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | >90 (representative) |
| 2 | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | - | KF | THF | 50 | 12 | Moderate to High |
Note: Yields are representative for 2-chloropyridine substrates and may vary for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), the respective boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) are added via syringe. The reaction mixture is then placed in a preheated oil bath at 100 °C and stirred vigorously for 18 hours. After cooling, the reaction is worked up and purified by standard methods.[3]
Diagram: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[1] This reaction is particularly useful for accessing novel aniline derivatives of this compound, which are precursors to a range of bioactive molecules.
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Anilines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 80-110 | >90 (representative) |
| 2 | Heteroarylamine | Pd(OAc)₂ / BINAP | - | Cs₂CO₃ | Toluene | Reflux | Moderate to High |
Note: Yields are representative for aryl chloride substrates and may vary for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using a Schlenk line, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 mmol). This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added. Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 15 minutes before being heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, worked up, and purified.[4]
Diagram: Buchwald-Hartwig Amination Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines.[5] These products are versatile intermediates for the synthesis of more complex heterocyclic systems.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT to 50 | High |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | (i-Pr)₂NEt | CH₂Cl₂ | RT | High |
Note: Yields are representative and conditions may need to be optimized for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then subjected to an appropriate work-up and purification.[6]
Synthesis of Fused Heterocycles: Building Complexity
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in many biologically active compounds.[7][8]
Diagram: Synthesis of Pyrido[2,3-d]pyrimidines
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Acetyl-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of 3-acetyl-2-chloropyridine, a versatile building block in medicinal chemistry and drug development. Due to the electron-deficient nature of the pyridine ring, further compounded by the presence of electron-withdrawing chloro and acetyl substituents, direct electrophilic aromatic substitution on this substrate is challenging. This document outlines the theoretical basis for the anticipated reactivity and regioselectivity of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Where direct experimental data is unavailable in the current literature, this guide presents detailed, generalized experimental protocols based on analogous reactions with similar pyridine derivatives. The aim is to equip researchers with a foundational understanding and practical starting points for the synthetic modification of the this compound scaffold.
Introduction: The Challenge of Electrophilic Substitution on this compound
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on pyridine significantly more difficult compared to benzene. The nitrogen atom can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring towards electrophilic attack.
In the case of this compound, the pyridine ring is further deactivated by two electron-withdrawing substituents: a chloro group at the 2-position and an acetyl group at the 3-position. The chloro group deactivates the ring through its inductive effect, although it can donate some electron density via resonance. The acetyl group is strongly deactivating through both inductive and resonance effects. The combination of these factors makes direct electrophilic substitution on this compound a formidable synthetic challenge, often requiring harsh reaction conditions and resulting in low yields.
Regioselectivity: Predicting the Site of Electrophilic Attack
The directing effects of the existing substituents on the pyridine ring are crucial in predicting the regioselectivity of any potential electrophilic substitution.
-
2-Chloro Group: Halogens are generally ortho, para-directing in electrophilic aromatic substitution on benzene rings. However, in the context of the pyridine ring, its influence is considered alongside the strong directing effects of the ring nitrogen and other substituents.
-
3-Acetyl Group: The acetyl group is a meta-directing deactivator.
-
Pyridine Nitrogen: The nitrogen atom strongly directs incoming electrophiles to the 3- (meta) and 5-positions.
Considering these factors, the C-5 position is the most likely site for electrophilic attack on this compound. The C-4 position is sterically hindered by the adjacent acetyl group, and the C-6 position is electronically deactivated.
Figure 1. Predicted regioselectivity of electrophilic substitution on this compound.
Key Electrophilic Substitution Reactions: Theoretical Pathways and Experimental Considerations
The following sections detail the theoretical pathways and provide generalized experimental protocols for key electrophilic substitution reactions on this compound. It is important to note that these protocols are based on reactions with analogous, more reactive pyridine derivatives and may require significant optimization for the target substrate.
Nitration
Direct nitration of highly deactivated pyridines is often unsuccessful or proceeds with very low yields. A common strategy to enhance the reactivity of the pyridine ring is through the formation of the corresponding N-oxide.
Figure 2. Proposed workflow for the nitration of this compound via N-oxide formation.
Experimental Protocol (General):
-
N-oxide Formation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent.
-
Nitration: To a mixture of concentrated nitric acid and sulfuric acid at 0 °C, slowly add the this compound N-oxide. Carefully control the temperature during the addition. After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 50-60 °C) for several hours. Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.
-
Deoxygenation: Dissolve the nitrated N-oxide in a solvent such as chloroform and add phosphorus trichloride (PCl₃) dropwise at 0 °C. After the addition, heat the mixture to reflux until the reaction is complete. Cool the reaction and pour it into a cold, saturated sodium bicarbonate solution. Extract the product with an organic solvent.
| Reaction Step | Reagents | Typical Conditions | Expected Yield (Analogous Systems) |
| N-Oxide Formation | m-CPBA, DCM | 0 °C to RT, 12-24 h | 70-90% |
| Nitration | HNO₃, H₂SO₄ | 0 °C to 60 °C, 2-6 h | 30-50% |
| Deoxygenation | PCl₃, CHCl₃ | 0 °C to reflux, 1-3 h | 60-80% |
Halogenation (Bromination)
Direct bromination of deactivated pyridines can sometimes be achieved under forcing conditions. An analogous procedure for the bromination of 3-acetylpyridine to yield 3-acetyl-2-bromopyridine suggests that direct halogenation might be feasible, though likely at a different position for our substrate.
Figure 3. Proposed workflow for the direct bromination of this compound.
Experimental Protocol (General):
-
To a mixture of oleum (fuming sulfuric acid), add this compound at room temperature.
-
Heat the mixture to a moderately elevated temperature (e.g., 80-100 °C).
-
Slowly add bromine to the reaction mixture, maintaining the temperature.
-
Continue heating for several hours until the reaction is complete (monitored by GC-MS).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH) to precipitate the crude product.
-
Filter, wash with water, and purify the product by recrystallization or column chromatography.
| Reaction | Reagents | Typical Conditions | Expected Yield (Analogous Systems) |
| Bromination | Br₂, Oleum | 80-100 °C, 4-8 h | 20-40% |
Sulfonation
Sulfonation of pyridine is notoriously difficult and requires high temperatures. The expected product would be the 5-sulfonic acid derivative.
Figure 4. Proposed workflow for the sulfonation of this compound.
Experimental Protocol (General):
-
To a solution of concentrated sulfuric acid, add this compound and a catalytic amount of mercury(II) sulfate.
-
Heat the mixture to a high temperature (e.g., 220-240 °C).
-
Introduce sulfur trioxide (SO₃) gas into the reaction mixture over several hours.
-
Maintain the high temperature for an extended period (e.g., 24 hours).
-
Cool the reaction mixture and carefully dilute with water.
-
Neutralize with a base (e.g., calcium carbonate) to precipitate the inorganic salts.
-
Filter the mixture and isolate the sulfonic acid product from the filtrate, often as a salt.
| Reaction | Reagents | Typical Conditions | Expected Yield (Analogous Systems) |
| Sulfonation | SO₃, H₂SO₄, HgSO₄ | 220-240 °C, 24 h | Very Low (<10%) |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine and its deactivated derivatives. The nitrogen atom complexes with the Lewis acid catalyst, further deactivating the ring and preventing the reaction. Therefore, direct Friedel-Crafts reactions on this compound are not considered a viable synthetic route.
Conclusion
The electrophilic substitution of this compound is a challenging synthetic endeavor due to the inherent electron-deficient nature of the pyridine ring, which is further exacerbated by the presence of two deactivating substituents. Based on theoretical principles, electrophilic attack is predicted to occur at the C-5 position. While direct nitration, halogenation, and sulfonation may be attempted under harsh conditions, the yields are expected to be low. A more promising approach for nitration involves the activation of the pyridine ring through N-oxide formation. Friedel-Crafts reactions are generally not applicable to this substrate. The experimental protocols provided in this guide are based on analogous systems and should serve as a starting point for optimization by researchers in the field. Further investigation into alternative functionalization methods, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, may prove more fruitful for the derivatization of the this compound scaffold.
The Versatile Building Block: An In-depth Technical Guide to 3-Acetyl-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-chloropyridine is a versatile heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, possessing both an electrophilic acetyl group and a nucleophilically displaceable chlorine atom on a pyridine ring, render it a highly valuable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in pharmaceutical and agrochemical research. Detailed experimental protocols for key transformations and a thorough examination of its role in the synthesis of the c-Met inhibitor, Volitinib, are presented to illustrate its practical significance.
Chemical and Physical Properties
This compound is a yellow liquid at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 55676-21-6 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 114 °C at 15 mmHg | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-chloronicotinic acid with a methylating agent. A patented method describes the formation of a lithium salt of 2-chloronicotinic acid, which is then reacted with methyl magnesium bromide to yield the target compound.
Experimental Protocol: Synthesis from 2-Chloronicotinic Acid
-
Formation of Lithium 2-chloronicotinate: 2-chloronicotinic acid is reacted with lithium hydroxide monohydrate in water to form lithium 2-chloronicotinate. The salt is then isolated and dried.
-
Grignard Reaction: The dried lithium 2-chloronicotinate (1 part by weight) is suspended in tetrahydrofuran (THF) (4.5 parts by weight) and cooled to below -4°C under a nitrogen atmosphere.
-
A solution of methyl magnesium bromide in THF (1.2 equivalents) is added dropwise, maintaining the temperature between 10-15°C.
-
Work-up: The reaction mixture is quenched by dropwise addition to water at a temperature not exceeding 10°C. The pH is adjusted with 6M hydrochloric acid.
-
Extraction and Purification: The aqueous phase is extracted with ethyl acetate. The combined organic phases are concentrated, and the crude product is purified by reduced pressure distillation to afford this compound.
This method is reported to be suitable for large-scale production with high yield and purity.
Reactivity and Key Transformations
The reactivity of this compound is characterized by the distinct functionalities of its core structure: the pyridine ring, the chloro substituent, and the acetyl group. This allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Cross-Coupling Reactions at the C2-Position
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement via various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. While specific examples with this compound are not abundant in the literature, protocols for the Suzuki coupling of other chloropyridines with arylboronic acids are well-established and can be adapted. High yields are often achieved using a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system.[2][3]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling [2][3]
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), a ligand (e.g., a phosphine ligand, if required), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Add a degassed solvent (e.g., toluene, 1,4-dioxane, aqueous mixtures).
-
Heat the reaction mixture to the required temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
| Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,3,5-trichloropyridine, Arylboronic acids | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | High |
| 2,4-dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 71 |
Table of representative Suzuki-Miyaura coupling reactions of chloropyridines.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free conditions have also been developed.[4]
Generalized Experimental Protocol: Sonogashira Coupling [4]
-
To a degassed solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, Et₃N), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 1-10 mol%).
-
Add a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction mixture at room temperature or with heating until the starting material is consumed.
-
After completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Aryl bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | up to 97 |
| Aryl iodide | TMS-acetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | - |
Table of representative Sonogashira coupling reactions.
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This palladium-catalyzed reaction can be applied to this compound to introduce a variety of amine functionalities. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[5][6]
Generalized Experimental Protocol: Buchwald-Hartwig Amination [6][7]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with stirring. Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction, quench with water, and extract the product.
-
Purify the crude product by column chromatography.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | NaOtBu | Toluene | 60 |
| Chlorophenyl derivative | Piperidine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | - |
Table of representative Buchwald-Hartwig amination reactions.
Reactions of the Acetyl Group
The acetyl group at the 3-position offers a handle for a variety of chemical modifications, further expanding the synthetic utility of this compound.
-
Claisen-Schmidt Condensation for Chalcone Synthesis: The acetyl group can undergo a Claisen-Schmidt condensation with aromatic or heteroaromatic aldehydes in the presence of a base to form chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of various heterocyclic compounds like pyrazoles.[8]
Generalized Experimental Protocol: Claisen-Schmidt Condensation
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol), add the desired aldehyde (1.0 equiv.).
-
Add a solution of a strong base (e.g., aqueous KOH or NaOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the product.
-
Knoevenagel Condensation: The acetyl group can also participate in Knoevenagel condensations with active methylene compounds, such as malononitrile, in the presence of a basic catalyst.
-
Haloform Reaction: The methyl ketone functionality can undergo the haloform reaction in the presence of a base and a halogen to yield the corresponding carboxylic acid (2-chloropyridine-3-carboxylic acid) and a haloform.[8]
-
Willgerodt-Kindler Reaction: This reaction allows for the conversion of the aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding amide or carboxylic acid with the functional group at the terminal position of the alkyl chain. This involves reacting the ketone with sulfur and a secondary amine, such as morpholine.[9][10][11][12]
-
Reduction: The acetyl group can be reduced to the corresponding alcohol (1-(2-chloropyridin-3-yl)ethanol) or completely reduced to an ethyl group.
-
Amination: The carbonyl group can be converted to an amine, for example, via reductive amination, to produce compounds like 1-(2-chloropyridin-3-yl)ethanamine.[13][14][15]
Application in the Synthesis of Volitinib
A significant application of this compound is its use as a key starting material in the synthesis of Volitinib, a potent and selective c-Met inhibitor developed for the treatment of cancer.[2]
The c-Met Signaling Pathway and its Role in Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis. However, aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of many human cancers. This dysregulation can lead to increased tumor growth, invasion, and metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Willgerodt-Kindler Reaction [drugfuture.com]
- 12. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 13. chemscene.com [chemscene.com]
- 14. Buy (S)-1-(3-chloropyridin-4-yl)ethanamine [smolecule.com]
- 15. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Acetyl-2-chloropyridine from 2-Chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-acetyl-2-chloropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis originates from readily available 2-chloronicotinic acid and primarily explores the addition of a methyl group via a Grignard reagent. Two principal methodologies are presented: a two-step process involving the formation of a carboxylate salt intermediate, and a more direct one-step approach. This application note includes a comprehensive summary of quantitative data, detailed experimental procedures, and a logical workflow diagram to facilitate successful synthesis in a laboratory setting.
Introduction
This compound is a versatile building block in organic synthesis, particularly valued in medicinal chemistry for the synthesis of bioactive heterocyclic compounds.[1] Its applications include the development of anti-inflammatory and analgesic drugs.[1] The strategic location of the acetyl and chloro groups on the pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable precursor for creating diverse molecular architectures in drug discovery programs. This document outlines reliable and reproducible methods for its preparation from 2-chloronicotinic acid.
Data Presentation
The following table summarizes the quantitative data for the different synthetic approaches to this compound from 2-chloronicotinic acid, based on documented examples.
| Method | Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Two-Step (via Lithium Salt) | 2-Chloronicotinic Acid | 1. LiOH·H₂O2. MeMgBr | Water/THF | 40-50 (Step 1)-4 (Step 2) | 2 (Step 1) | 63.1 | 99.4 | [2] |
| Two-Step (via Sodium Salt) | 2-Chloronicotinic Acid | 1. Na₂CO₃2. MeMgBr | Water/THF | 40-50 (Step 1) | 2 (Step 1) | ~90 (Step 1) | - | [2] |
| One-Step (Direct Reaction) | 2-Chloronicotinic Acid | MeMgBr (2.5 equiv.) | Not specified | Not specified | Not specified | 77 | - | [2] |
Experimental Protocols
Safety Precautions
-
Grignard Reagents: Methylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
Reagents and Solvents: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Method 1: Two-Step Synthesis via Lithium 2-Chloronicotinate
This method involves the initial formation of the lithium salt of 2-chloronicotinic acid, followed by the Grignard reaction.
Step 1: Synthesis of Lithium 2-Chloronicotinate
-
To a reaction vessel equipped with a magnetic stirrer, add 2-chloronicotinic acid and water.
-
While stirring, add one equivalent of lithium hydroxide monohydrate (LiOH·H₂O).
-
Heat the mixture to 40-50 °C and stir for approximately 2 hours until the reaction is complete.
-
Remove the water under reduced pressure to obtain the dry lithium 2-chloronicotinate salt.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the dried lithium 2-chloronicotinate in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to below -4 °C using a suitable cooling bath.
-
Under a nitrogen atmosphere, add methylmagnesium bromide (MeMgBr, typically 1.2 equivalents in THF solution) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature (20-25 °C) and stir for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a yellow liquid.[1]
-
Method 2: One-Step Synthesis (Direct Reaction)
This protocol involves the direct addition of the Grignard reagent to 2-chloronicotinic acid.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloronicotinic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add methylmagnesium bromide (approximately 2.5 equivalents in an ethereal solution) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. The initial equivalents will react with the acidic proton of the carboxylic acid.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Follow the work-up and purification procedure as described in Method 1, Step 2.
Characterization Data for this compound
-
Appearance: Yellow liquid[1]
-
Boiling Point: 114 °C at 15 mmHg[4]
-
¹H NMR (CDCl₃, 500 MHz): δ 8.44 (dd, J = 5.0 and 2.0 Hz, 1H), 7.91 (dd, J = 7.5 and 2.0 Hz, 1H), 7.34 (dd, J = 7.5 and 5.0 Hz, 1H), 2.68 (s, 3H).[4]
Mandatory Visualizations
References
Application of 3-Acetyl-2-chloropyridine in the Synthesis of Volitinib
Abstract: This document provides detailed application notes and protocols for the synthesis of Volitinib, a potent and selective c-Met inhibitor, utilizing 3-Acetyl-2-chloropyridine as a key starting material. The synthesis involves the formation of a pyrazolopyridine core, followed by subsequent functionalization to yield the final active pharmaceutical ingredient. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, quantitative data, and visual representations of the synthetic workflow and the targeted biological pathway.
Introduction
Volitinib (also known as Savolitinib, AZD6094, or HMPL-504) is a promising therapeutic agent that selectively inhibits the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a critical target for cancer therapy. The synthesis of Volitinib can be efficiently achieved through a multi-step process commencing with this compound. This precursor undergoes a crucial cyclization reaction to form the core pyrazolopyridine scaffold of the Volitinib molecule.
Synthesis of Volitinib from this compound
The overall synthetic strategy for Volitinib starting from this compound involves two main stages:
-
Formation of the Pyrazolo[3,4-b]pyridine Intermediate: This involves the reaction of this compound with a hydrazine derivative to form the bicyclic pyrazolopyridine core.
-
Functionalization and Final Assembly: The pyrazolopyridine intermediate is then further modified through a series of reactions to introduce the remaining structural components of the Volitinib molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, a critical precursor for Volitinib.
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | 2-Chloronicotinic acid, Lithium-containing compound | 2-Chloronicotinic acid lithium salt | 90 | - | CN115611802B |
| 2 | 2-Chloronicotinic acid lithium salt, Methyl magnesium bromide | This compound | 73.8 | 99.5 (GC) | CN115611802B |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent CN115611802B.
Step 1: Synthesis of 2-Chloronicotinic acid lithium salt
-
To a suitable reaction vessel, add 100g of tap water and 20g of sodium carbonate.
-
Rapidly add 60g of 2-chloronicotinic acid to the stirred solution.
-
Control the temperature between 40-50 °C and allow the reaction to proceed for 2 hours.
-
Cool the reaction mixture to below 20 °C using a cold brine bath.
-
Collect the precipitated product by suction filtration and dry it in an oven to obtain 2-chloronicotinate lithium salt.
Step 2: Synthesis of this compound
-
In a 2000L reaction kettle, add 200kg of tetrahydrofuran.
-
Start stirring and add 100kg of the 2-chloronicotinic acid lithium salt from the previous step.
-
Add an additional 250kg of tetrahydrofuran.
-
Replace the air in the kettle with nitrogen.
-
Cool the reaction mixture to below -4 °C under a nitrogen atmosphere.
-
Slowly add 300kg of methyl magnesium bromide.
-
After the addition is complete, warm the reaction mixture to 20-25 °C and stir for 2 hours.
-
Allow the layers to separate. The aqueous phase is extracted once with 200L of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by rectification under reduced pressure to obtain this compound.
Protocol 2: Synthesis of the Pyrazolo[3,4-b]pyridine Intermediate (General Procedure)
This is a generalized protocol based on established chemical principles for the formation of pyrazolopyridines.
-
Dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of a substituted hydrazine (e.g., hydrazine hydrate).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Volitinib's Mechanism of Action: c-Met Signaling Pathway Inhibition
Volitinib is a highly selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion. In many cancers, this pathway is aberrantly activated. Volitinib competitively binds to the ATP-binding site of the c-Met kinase domain, thereby blocking its phosphorylation and downstream signaling.
Caption: c-Met Signaling Pathway and Inhibition by Volitinib.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Volitinib, starting from this compound.
Caption: Synthetic Workflow for Volitinib.
References
Application Notes: 3-Acetyl-2-chloropyridine as a Key Intermediate in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-acetyl-2-chloropyridine as a versatile starting material for the synthesis of potent anticancer drug candidates. The focus is on the development of fused heterocyclic compounds, specifically[1][2][3]triazolo[1,5-a]pyridines, which have demonstrated significant activity against various cancer cell lines through the inhibition of critical signaling pathways.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry. The presence of a reactive acetyl group and a displaceable chloro substituent allows for a variety of chemical transformations, making it an ideal starting point for the construction of complex heterocyclic systems with therapeutic potential. This document outlines a representative synthetic strategy for the preparation of[1][2][3]triazolo[1,5-a]pyridine derivatives and details their biological evaluation and mechanism of action.
Synthetic Strategy and Experimental Protocols
The general synthetic approach involves the initial conversion of the acetyl group of this compound into a hydrazone, followed by an intramolecular cyclization to form the triazolopyridine core. Subsequent modifications can be introduced to enhance the anticancer activity and selectivity of the final compounds.
Protocol 1: Synthesis of a[1][2][3]triazolo[1,5-a]pyridine Derivative
This protocol describes a plausible synthetic route for a[1][2][3]triazolo[1,5-a]pyridine derivative, a class of compounds that has shown promising anticancer activity.
Step 1: Hydrazone Formation
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Oxidative Cyclization to form the Triazolopyridine Ring
-
Suspend the hydrazone from Step 1 (1.0 eq) in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, (diacetoxyiodo)benzene (1.5 eq), in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the[1][2][3]triazolo[1,5-a]pyridine derivative.
Anticancer Activity and Quantitative Data
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.
| Compound ID | HCT-116 (Colon Cancer) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 1c | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| 2d | 1.8 ± 0.2 | 2.4 ± 0.3 | 3.5 ± 0.4 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Data is representative of compounds from this class and may not be directly derived from this compound, but illustrates the potential of the scaffold.
Mechanism of Action and Signaling Pathways
The anticancer activity of the synthesized[1][2][3]triazolo[1,5-a]pyridine derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, compounds from this class have been shown to modulate the PI3K/AKT signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is aberrantly activated. Certain[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to inhibit the phosphorylation of AKT, a key downstream effector in this pathway, thereby leading to the induction of apoptosis in cancer cells.
Visualizations
Synthetic Workflow
Caption: Synthetic route to[1][2][3]triazolo[1,5-a]pyridine derivatives.
Inhibition of PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by a synthesized derivative.
Conclusion
This compound serves as a highly effective and versatile intermediate for the synthesis of novel anticancer agents. The resulting[1][2][3]triazolo[1,5-a]pyridine derivatives exhibit potent antiproliferative activity against various cancer cell lines, with a mechanism of action involving the inhibition of the PI3K/AKT signaling pathway. These findings highlight the potential of this chemical scaffold in the development of new targeted cancer therapies. Further optimization of these lead compounds could lead to the discovery of clinically viable drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for purity analysis of 3-Acetyl-2-chloropyridine
An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of 3-Acetyl-2-chloropyridine is essential for ensuring the quality and consistency of this important chemical intermediate.[1] As a key building block in the synthesis of various pharmaceutical compounds, its purity can directly impact the safety and efficacy of the final drug products.[2] This document provides a detailed application note and a comprehensive protocol for developing a stability-indicating reverse-phase HPLC method suitable for researchers, scientists, and drug development professionals.
The proposed method is designed to separate this compound from its potential impurities, including starting materials, by-products from synthesis, and degradation products. One known potential impurity from its synthesis is 2-(2'-chloropyridin-3-yl)propan-2-ol.[3] A stability-indicating method ensures that any degradation products formed under stress conditions (such as acid, base, oxidation, heat, and light) are also effectively separated, providing a reliable assessment of the compound's stability and purity.[4][5]
Application Note
Introduction
This compound (CAS: 55676-21-6, Molecular Formula: C₇H₆ClNO, Molecular Weight: 155.58 g/mol ) is a critical intermediate in organic synthesis, particularly for manufacturing active pharmaceutical ingredients (APIs).[1][6] Accurate determination of its purity is a crucial step in quality control. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.
Experimental Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector is required.[7] The chromatographic conditions have been optimized for the separation of this compound from its potential impurities.
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Value |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Strategy
The analytical method should be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by performing forced degradation studies.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.[9]
-
-
Diluent Preparation: Mix equal volumes of acetonitrile and HPLC-grade water (50:50, v/v).
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution (approx. 100 µg/mL):
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.[7]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the Working Standard Solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the peak areas obtained from the chromatograms.
Calculation of Purity (%):
% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Calculation of Impurities (%):
% Impurity = (Area_Impurity / Sum of all Peak Areas) * 100
Protocol 3: Forced Degradation Studies (for Specificity)
To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions.[10]
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 4 hours. Neutralize the solution before dilution and injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize the solution before dilution and injection.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to dry heat at 105°C for 24 hours. Then, prepare a sample solution for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical concept of a stability-indicating HPLC method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 55676-21-6 [chemicalbook.com]
- 3. CN115611802B - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. This compound | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijbpr.net [ijbpr.net]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: ¹H NMR and ¹³C NMR Analysis of 3-Acetyl-2-chloropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and spectroscopic analysis guidelines for common reactions involving 3-acetyl-2-chloropyridine, a versatile building block in organic synthesis. The focus is on the characterization of reaction products using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. In this section, we detail the protocol for the coupling of this compound with arylboronic acids and provide representative NMR data for the resulting 3-acetyl-2-arylpyridine products.
Experimental Protocol: Synthesis of 1-(2-(p-tolyl)pyridin-3-yl)ethanone
This protocol describes the synthesis of a representative 3-acetyl-2-arylpyridine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), p-tolylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(2-(p-tolyl)pyridin-3-yl)ethanone.
Experimental Workflow:
Data Presentation: NMR Analysis of a Representative Suzuki Coupling Product
Table 1: ¹H and ¹³C NMR Data for 1-(2-Methyl-4-phenyl-6-(p-tolyl)pyridin-3-yl)ethanone in CDCl₃ [1]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Acetyl-CH ₃ | 2.00 (s, 3H) | 32.1 |
| Pyridine-CH ₃ | 2.62 (s, 3H) | 23.0 |
| p-Tolyl-CH ₃ | 2.41 (s, 3H) | 21.3 |
| Pyridine-H₅ | 7.55 (s, 1H) | 118.2 |
| Aromatic-H | 7.29 (d, J=8.0 Hz, 2H), 7.39-7.50 (m, 5H), 7.94 (d, J=8.2 Hz, 2H) | 127.0, 128.5, 128.9, 129.0, 129.5 |
| Acetyl-C =O | - | 206.3 |
| Aromatic-C | - | 134.2, 135.9, 138.5, 139.4 |
| Pyridine-C | - | 147.3, 154.0, 157.0 |
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, particularly amines.
Experimental Protocol: Synthesis of 3-Acetyl-2-(phenylamino)pyridine
This protocol outlines a general procedure for the nucleophilic aromatic substitution of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), aniline (1.1 mmol, 1.1 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add N,N-Dimethylformamide (DMF) (5 mL).
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 3-acetyl-2-(phenylamino)pyridine.
Reaction Pathway:
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Acetyl-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and a protocol for the Suzuki coupling reaction of 3-Acetyl-2-chloropyridine, a challenging yet valuable building block.
The presence of the electron-withdrawing acetyl group at the 3-position and the inherent lower reactivity of the C-Cl bond in 2-chloropyridines necessitate carefully optimized reaction conditions to achieve high yields.[1] Key challenges include the potential for catalyst deactivation and the need for highly active catalytic systems to facilitate the oxidative addition step.[3] These notes offer guidance on catalyst selection, reaction parameter optimization, and a detailed experimental protocol for the successful coupling of this compound with various arylboronic acids.
Data Presentation: Reaction Conditions for Suzuki Coupling of Functionalized 2-Chloropyridines
| Entry | 2-Chloropyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High (not specified)[1] |
| 2 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89[4] |
| 3 | 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | DMF/H₂O | 60 | 12 | 92[4] |
| 4 | 2,3,5-Trichloropyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | DMF/H₂O | 60 | 12 | 85[4] |
| 5 | 2-Chloropyrazine | Phenylboronic acid | Pd(II) ONO pincer complex (0.01 mol%) | K₂CO₃ | H₂O/Toluene | 100 | 1 | 98[5] |
| 6 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane | 120 (MW) | 0.25 | 95[6] |
Experimental Protocols
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)[1]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[1]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq)[1][3]
-
Degassed water (if using a biphasic system)[1]
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the flask via syringe. If a biphasic system is used, add the degassed water at this stage.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.[1]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Mandatory Visualizations
References
Application Notes and Protocols for the Use of 3-Acetyl-2-chloropyridine in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Acetyl-2-chloropyridine as a key intermediate in the synthesis of potent agrochemicals, specifically focusing on sulfonylurea herbicides. The protocols detailed herein are intended to serve as a guide for the laboratory synthesis, characterization, and biological evaluation of these herbicidal compounds.
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a reactive chlorine atom and an acetyl group on a pyridine ring, makes it an excellent starting material for the construction of complex heterocyclic systems. In the realm of agrochemicals, pyridine-based compounds have demonstrated significant biological activity and are integral to the development of modern herbicides.[2]
This document focuses on the synthesis of a representative sulfonylurea herbicide, Nicosulfuron, using a derivative of this compound. Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[3][4] This inhibition leads to the cessation of plant growth and eventual death of susceptible weeds.[5]
Synthesis of a Nicosulfuron Intermediate from this compound
While a direct one-step conversion is not typical, a plausible and chemically sound synthetic pathway to a key intermediate for Nicosulfuron, 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, can be conceptualized starting from this compound. This intermediate is a crucial building block for the final herbicide.[6][7][8][9]
Experimental Workflow for Intermediate Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Nicosulfuron | C15H18N6O6S | CID 73281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of Plant Acetolactate Synthase by Nicosulfuron, Rimsulfuron, and Their Mixture DPX-79406 | Weed Science | Cambridge Core [cambridge.org]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. ijcaes.smartsociety.org [ijcaes.smartsociety.org]
- 6. 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide [cymitquimica.com]
- 7. 2-(AMINOSULFONYL)-N,N-DIMETHYL-3-PYRIDINECARBOXAMIDE | 125274-65-9 [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for the Acylation of 2-Chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acylation of 2-chloropyridine derivatives, key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline various methodologies, present quantitative data for reaction optimization, and provide step-by-step procedures for selected key transformations.
Introduction
Acylated pyridine scaffolds are prevalent in a wide range of biologically active compounds. The introduction of an acyl group onto a 2-chloropyridine ring provides a versatile handle for further functionalization, making these derivatives valuable building blocks in medicinal chemistry and drug discovery. This document explores several modern and classical approaches to achieve this transformation, including directed ortho-metalation, transition-metal-catalyzed cross-coupling reactions, and a non-classical nucleophilic acylation of silylated pyridines.
Data Presentation: Comparison of Acylation Methodologies
The following tables summarize quantitative data for different acylation methods, allowing for a comparative analysis of their scope and efficiency.
Table 1: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine with Acyl Chlorides
| Entry | Acyl Chloride | Product | Temperature (°C) | Time (d) | Yield (%) |
| 1 | Benzoyl chloride | 2-Benzoylpyridine | 60 | 1 | 91 |
| 2 | 4-Methoxybenzoyl chloride | 2-(4-Methoxybenzoyl)pyridine | 60 | 1 | 89 |
| 3 | 2-Bromobenzoyl chloride | 2-(2-Bromobenzoyl)pyridine | 60 | 1 | 96 |
| 4 | Acetyl chloride | 2-Acetylpyridine | 60 | 1 | 75 |
| 5 | Adamantane-1-carbonyl chloride | 2-(Adamantane-1-carbonyl)pyridine | 60 | 1 | 87 |
Data sourced from a study on the spontaneous acylation of 2-(trialkylsilyl)pyridines, which proceeds without a catalyst.[1][2]
Table 2: Directed ortho-Metalation and Acylation of 2-Chloropyridine
| Entry | Position of Metalation | Acylating Agent | Product | Yield (%) |
| 1 | 3 | Benzoyl chloride | 2-Chloro-3-benzoylpyridine | 90 |
| 2 | 6 | Various electrophiles | 6-Substituted-2-chloropyridines | Not specified for acylation |
Yield data for the 3-acylation is based on reports of directed metalation of 2-chloropyridine followed by quenching with an acyl chloride. C6-lithiation has also been reported, opening possibilities for functionalization at that position.[3]
Experimental Protocols
Detailed methodologies for key cited experiments are provided below.
Protocol 1: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine with Benzoyl Chloride
This protocol describes a catalyst-free method for the acylation of a 2-silylated pyridine, which serves as a 2-chloropyridine precursor or analogue.[1][2]
Materials:
-
2-(Trimethylsilyl)pyridine
-
Benzoyl chloride
-
Anhydrous acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add 2-(trimethylsilyl)pyridine (1.0 equiv).
-
Add benzoyl chloride (1.0 equiv) to the vial.
-
The reaction mixture is gently heated at 60 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-benzoylpyridine.
Protocol 2: Directed ortho-Metalation and Acylation of 2-Chloropyridine at the 3-Position
This protocol outlines the regioselective acylation of 2-chloropyridine at the 3-position via directed ortho-metalation.
Materials:
-
2-Chloropyridine
-
Lithium diisopropylamide (LDA)
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for low-temperature and inert atmosphere reactions
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-chloropyridine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Slowly add benzoyl chloride (1.2 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Palladium-Catalyzed Negishi-type Acylation of 2-Chloropyridine
This protocol provides a general framework for the acylation of 2-chloropyridine using a Negishi cross-coupling reaction with an organozinc reagent. Specific conditions may require optimization based on the acylating agent.
Materials:
-
2-Chloropyridine
-
Acyl-zinc reagent (prepared in situ or from a stable precursor)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (1-5 mol%).
-
Add the anhydrous solvent, followed by 2-chloropyridine (1.0 equiv).
-
In a separate flask, prepare the acyl-zinc reagent or dissolve the pre-formed reagent in the reaction solvent.
-
Slowly add the acyl-zinc reagent (1.1-1.5 equiv) to the reaction mixture containing the 2-chloropyridine and catalyst.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated ammonium chloride or 1 M HCl).
-
Extract the product with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key experimental workflows for the acylation of 2-chloropyridine derivatives.
Caption: A flowchart illustrating three distinct synthetic pathways for the acylation of 2-chloropyridine derivatives.
Caption: A simplified catalytic cycle for the palladium-catalyzed cross-coupling acylation of 2-chloropyridine.
References
- 1. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Acetyl-2-chloropyridine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-chloropyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and precise quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common and robust analytical techniques for this purpose.
Analytical Methodologies
The choice of analytical technique largely depends on the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC and GC offer excellent capabilities for the quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is particularly well-suited for the analysis of this compound due to the presence of a chromophore in its structure. A purity of ≥ 98% for this compound can be determined by HPLC.[2]
-
Gas Chromatography (GC): This technique is ideal for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers high sensitivity and resolution.[3][4][5] GC-MS provides the added advantage of mass confirmation of the analyte.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values should be considered as illustrative and must be determined during in-house method validation.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.05 µg/mL |
| Linearity Range (R²) | 1 - 100 µg/mL (>0.999) | 1 - 200 µg/mL (>0.999) | 0.1 - 100 µg/mL (>0.999) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 2% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to ensure elution of the analyte and any impurities. For example: 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-18 min: 90% B, 18-20 min: 90% to 10% B, 20-25 min: 10% B (re-equilibration).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of the reference standard (typically in the 220-280 nm range).[6]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (50:50 mixture of A and B).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[7]
-
Reaction Mixture Sample:
-
Quench a known volume of the reaction mixture.
-
Dilute the quenched sample with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.
-
Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by Gas Chromatography (GC)
This protocol describes a GC method with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the quantification of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph with an autosampler, split/splitless injector, and FID or MS detector.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound reference standard.
-
Methanol (HPLC grade) or another suitable volatile organic solvent.
-
Helium (carrier gas).
2. Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[8]
-
Carrier Gas Flow: 1.0 mL/min (Helium).
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Conditions (if used):
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[8]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the expected concentration range of the samples.[8]
-
Reaction Mixture Sample:
-
Quench a known volume of the reaction mixture.
-
Perform a liquid-liquid extraction if necessary to transfer the analyte into a volatile organic solvent compatible with GC analysis and to remove non-volatile matrix components.
-
Dilute the extracted sample with the same solvent used for the standards to a concentration within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.[8]
-
4. Data Analysis:
-
Create a calibration curve by plotting the peak area (or ion abundance for GC-MS) of the this compound standard injections against their concentrations.
-
Calculate the concentration of this compound in the reaction mixture sample from the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound.
References
- 1. This compound | 55676-21-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN115611802B - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. This compound | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of Heterocyclic Compounds from 3-Acetyl-2-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-acetyl-2-chloropyridine as a versatile starting material. This key intermediate offers access to a range of fused pyridine ring systems, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
Introduction
This compound is a valuable building block in organic synthesis, primarily owing to the presence of three reactive sites: the acetyl group, the chlorine atom, and the pyridine ring itself. The acetyl group's carbonyl carbon and α-methyl protons are susceptible to a variety of transformations. The chlorine atom at the 2-position is a good leaving group, readily displaced by nucleophiles in substitution reactions. The pyridine nitrogen influences the reactivity of the ring and can participate in complexation or act as a basic center. These features allow for the construction of diverse heterocyclic scaffolds, including, but not limited to, pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, pyrimido[4,5-b]pyridines, and thiazolo[5,4-b]pyridines.
I. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including antibacterial properties. The synthesis of these compounds from this compound typically involves a condensation reaction with a hydrazine derivative, followed by cyclization.
Application Note:
This protocol describes the synthesis of a 3-methyl-1H-pyrazolo[3,4-b]pyridine derivative. The reaction proceeds via initial formation of a hydrazone by reaction of the acetyl group with hydrazine, followed by an intramolecular nucleophilic attack of the hydrazone nitrogen onto the carbon bearing the chlorine atom, leading to cyclization and formation of the fused pyrazole ring.
Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired 3-methyl-1H-pyrazolo[3,4-b]pyridine.
Quantitative Data Summary:
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridine | This compound, Hydrazine hydrate | Ethanol | 4-6 | High | [1][2] |
Logical Relationship Diagram:
II. Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse pharmacological applications. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can be adapted for the construction of the thieno[2,3-b]pyridine scaffold starting from this compound.
Application Note:
This protocol outlines a modified Gewald-type synthesis to produce an ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate. The reaction involves the condensation of the acetyl group of this compound with ethyl cyanoacetate, followed by the addition of elemental sulfur and a base to facilitate the thiophene ring formation and subsequent cyclization.
Experimental Protocol: Synthesis of Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Piperidine (base)
-
Ethanol
Procedure:
-
To a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of morpholine.
-
Heat the mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.
Quantitative Data Summary:
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate | This compound, Ethyl cyanoacetate, Sulfur, Morpholine | Ethanol | 2-3 | Good | [3] |
Experimental Workflow Diagram:
III. Synthesis of Pyrimido[4,5-b]pyridines
Pyrimido[4,5-b]pyridines are fused heterocyclic systems that are analogues of purines and pteridines, and thus are of interest in medicinal chemistry. They can be synthesized from this compound by reaction with amidines.
Application Note:
This protocol describes the synthesis of a 2,4-dimethylpyrimido[4,5-b]pyridine. The reaction involves the condensation of the acetyl group of this compound with acetamidine, followed by cyclization to form the fused pyrimidine ring.
Experimental Protocol: Synthesis of 2,4-Dimethylpyrimido[4,5-b]pyridine
Materials:
-
This compound
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add acetamidine hydrochloride (1.5 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired product.
Quantitative Data Summary:
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Dimethylpyrimido[4,5-b]pyridine | This compound, Acetamidine hydrochloride, NaOEt | Ethanol | 8-10 | Moderate | [4] |
Signaling Pathway Analogy Diagram:
IV. Synthesis of Thiazolo[5,4-b]pyridines
Thiazolo[5,4-b]pyridines are another class of heterocyclic compounds with potential biological activities. The Hantzsch thiazole synthesis provides a classical route to thiazoles, which can be adapted for the synthesis of the fused thiazolo[5,4-b]pyridine system.
Application Note:
This protocol outlines the synthesis of a 2-amino-4-methylthiazolo[5,4-b]pyridine. The synthesis involves the reaction of this compound with a brominating agent to form an α-haloketone intermediate, which then reacts with thiourea in a Hantzsch-type condensation.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazolo[5,4-b]pyridine
Materials:
-
This compound
-
Bromine or N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
Procedure:
-
Step 1: Bromination. Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or chloroform. Add bromine (1.0 eq) or NBS (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the crude 3-(bromoacetyl)-2-chloropyridine.
-
Step 2: Hantzsch Condensation. Dissolve the crude 3-(bromoacetyl)-2-chloropyridine (1.0 eq) in ethanol. Add thiourea (1.2 eq) and reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford pure 2-amino-4-methylthiazolo[5,4-b]pyridine.
Quantitative Data Summary:
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4-methylthiazolo[5,4-b]pyridine | This compound, Bromine/NBS, Thiourea | Ethanol | 3-5 (Step 2) | Good | [5][6][7] |
Experimental Workflow Diagram:
Conclusion
This compound serves as a readily available and highly versatile precursor for the synthesis of a wide array of fused heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, pyrimido[4,5-b]pyridines, and thiazolo[5,4-b]pyridines. These synthetic routes are valuable for generating libraries of novel compounds for screening in drug discovery and development programs. Further modifications of the reaction conditions and starting materials can lead to a greater diversity of substituted heterocyclic derivatives.
References
- 1. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate | Scilit [scilit.com]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of 3-Acetyl-2-chloropyridine for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2-chloropyridine is a critical intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds, including novel anticancer agents.[1][2] Its efficient and scalable synthesis is therefore of significant industrial importance. This document provides detailed protocols for the industrial-scale synthesis of this compound, focusing on a robust and high-yield method utilizing 2-chloronicotinic acid as the starting material. Alternative synthetic routes are also discussed and compared to provide a comprehensive overview for process development.
Introduction
This compound (CAS: 55676-21-6) is a key building block in the development of various bioactive molecules.[2] Notably, it serves as an essential intermediate in the synthesis of azaquinolinone and triazolopyridine anticancer drugs.[1] The unique reactivity of its chloropyridine structure allows for the introduction of diverse functional groups, making it a versatile reagent in medicinal chemistry and crop protection.[2] Several synthetic routes to this compound have been reported, each with distinct advantages and disadvantages for large-scale production. This document focuses on a scalable and economically viable process, providing detailed experimental procedures and comparative data to aid in process optimization and implementation.
Comparative Analysis of Synthetic Routes
Several methods for the synthesis of this compound have been explored. The selection of an appropriate route for industrial applications depends on factors such as raw material cost, reaction yield, product purity, and process safety. A summary of the primary routes is presented below.
| Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| 2-Chloronicotinic Acid | Lithium hydroxide, Methylmagnesium bromide | High | High yield, high purity, mild conditions, suitable for large-scale production.[1] | Requires Grignard reagent, which can be sensitive to moisture and air. |
| 3-Acetylpyridine | Hydrogen peroxide, Phosphorus oxychloride | ~33% (two steps) | Readily available starting material. | Low overall yield, expensive raw material, not ideal for large-scale production.[1] |
| 2-Chloronicotinonitrile | Methylmagnesium chloride | ~65% | Good yield. | Expensive starting material, requires a large excess of Grignard reagent.[1] |
| Methyl 2-chloronicotinate | Methylmagnesium bromide | ~66% | Good yield. | Expensive starting material, not suitable for scale-up production.[1] |
Recommended Industrial Synthesis Protocol
The following protocol is based on a patented method that offers high yield and purity, making it suitable for industrial-scale production.[1] The process involves the formation of a lithium salt of 2-chloronicotinic acid, followed by a Grignard reaction.
Synthesis of Lithium 2-chloronicotinate
Materials:
-
2-Chloronicotinic acid
-
Lithium hydroxide monohydrate
-
Water
Equipment:
-
Glass-lined reactor with stirrer, temperature control, and condenser
Procedure:
-
Charge the reactor with water.
-
Add lithium hydroxide monohydrate to the reactor and stir until dissolved.
-
Slowly add 2-chloronicotinic acid to the lithium hydroxide solution. The molar ratio of 2-chloronicotinic acid to the lithium-containing compound should be between 0.9:1 and 1.0:1.[1]
-
Heat the reaction mixture to 40-50°C and stir until the reaction is complete (monitoring by a suitable analytical method such as HPLC is recommended).[1]
-
Isolate the lithium 2-chloronicotinate salt by filtration and dry under vacuum.
Synthesis of this compound
Materials:
-
Lithium 2-chloronicotinate (dried)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Methylmagnesium bromide (in a suitable solvent like THF)
Equipment:
-
Glass-lined reactor with stirrer, temperature control, dropping funnel, and nitrogen inlet
Procedure:
-
Charge the reactor with 2-methyltetrahydrofuran and the dried lithium 2-chloronicotinate under a nitrogen atmosphere.
-
Cool the mixture to below -4°C.[1]
-
Slowly add methylmagnesium bromide (approximately 1.2 equivalents) to the suspension while maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir at a low temperature until completion (monitor by HPLC).
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., aqueous ammonium chloride solution).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by a suitable method such as vacuum distillation or crystallization to achieve the desired purity.
Process Flow Diagram
The following diagram illustrates the workflow for the recommended industrial synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Grignard Reagents: Methylmagnesium bromide is highly reactive and pyrophoric. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Solvents: 2-Methyltetrahydrofuran is flammable. Appropriate fire safety precautions should be in place.
-
Temperature Control: The Grignard reaction is exothermic. Efficient cooling is crucial to maintain the reaction temperature and prevent runaway reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, should be worn at all times.
Conclusion
The presented protocol for the synthesis of this compound from 2-chloronicotinic acid offers a scalable, high-yield, and industrially viable route.[1] The advantages of this method, including mild reaction conditions and high product purity, make it a preferred choice over other reported syntheses for large-scale manufacturing. Careful control of reaction parameters, particularly temperature and moisture, is critical for ensuring a safe and efficient process. This application note provides a comprehensive guide for researchers and process chemists involved in the production of this important pharmaceutical intermediate.
References
Application Notes and Protocols: 3-Acetyl-2-chloropyridine in the Formulation of Novel Polymers and Coatings
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2-chloropyridine is a versatile heterocyclic compound recognized primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While its application in materials science, specifically in the creation of novel polymers and coatings, is an area of exploratory interest, detailed studies and established protocols are not widely available in current scientific literature. These application notes, therefore, serve a dual purpose: to summarize the known chemical reactivity of this compound and to provide detailed, theoretical protocols for its potential application in the synthesis of innovative polymers and coatings. The methodologies presented herein are founded on the known reactivity of the acetyl and chloro- functionalities of the pyridine ring and are intended to serve as a foundational guide for research and development in this nascent area.
Introduction to the Potential of this compound in Polymer Science
This compound possesses two key functional groups that lend themselves to polymerization and incorporation into coating formulations: a reactive acetyl group and a labile chloro group on the pyridine ring. The acetyl group can participate in a variety of condensation reactions, while the 2-chloro substituent is susceptible to nucleophilic substitution, a common pathway for polymer modification and synthesis. The pyridine ring itself can impart unique properties to a polymer backbone, including thermal stability, altered solubility, and the potential for metal coordination.
While direct polymerization of this compound is not well-documented, its structural motifs are found in various classes of polymers. Pyridine-based polymers are explored for applications ranging from electronics to biomedical devices. The ketone functionality is a cornerstone of high-performance polymers like polyetheretherketone (PEEK). This document will explore hypothetical, yet chemically sound, pathways for leveraging these functionalities.
Hypothetical Polymerization Pathways
Based on the functional groups of this compound, several polymerization strategies can be envisioned. Two plausible hypothetical pathways are detailed below.
Pathway A: Poly(ether pyridine ketone) via Nucleophilic Aromatic Substitution
This theoretical pathway utilizes the reactivity of the 2-chloro position in a nucleophilic aromatic substitution reaction with a bisphenol, analogous to the synthesis of poly(aryl ether ketone)s.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Instrumentation:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
To the reaction flask, add Bisphenol A (1.0 equivalent), this compound (1.0 equivalent), and potassium carbonate (1.1 equivalents).
-
Add DMAc and toluene to the flask to create a reaction concentration of approximately 20% (w/v).
-
Heat the mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere to facilitate the azeotropic removal of water via the Dean-Stark trap.
-
After the complete removal of water (indicated by the cessation of water collection in the Dean-Stark trap), slowly distill off the toluene.
-
Increase the reaction temperature to 160-180°C and maintain for 8-12 hours to allow for polymerization. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the reaction mixture into a stirred solution of methanol and water (1:1 v/v).
-
Collect the fibrous polymer precipitate by filtration and wash thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Table 1: Hypothetical Properties of Poly(3-acetyl-2-pyridyl ether ether ketone)
| Property | Theoretical Value |
| Glass Transition (Tg) | 150 - 170 °C |
| Melting Temperature (Tm) | 280 - 320 °C |
| Decomposition Temp (Td) | > 450 °C |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 |
| Solubility | Soluble in DMAc, NMP, and concentrated sulfuric acid |
Diagram 1: Proposed Synthesis of Poly(3-acetyl-2-pyridyl ether ether ketone)
Caption: Proposed reaction scheme for the synthesis of a novel poly(ether pyridine ketone).
Pathway B: Cross-linked Polymer via Condensation of the Acetyl Group
The acetyl group can undergo aldol-type condensation reactions under basic or acidic conditions, which can be utilized to cross-link a pre-existing polymer containing this compound moieties or to form a network polymer from the monomer itself.
Part 1: Synthesis of Styrene-co-(3-vinyl-2-chloropyridine)
(This assumes the prior synthesis of a vinyl-functionalized this compound, a plausible synthetic target.)
Part 2: Acetyl Group Condensation for Cross-linking
Materials:
-
Styrene-co-(3-vinyl-2-chloropyridine) copolymer
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Dissolve the copolymer in anhydrous THF to form a 10% (w/v) solution in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a 1 M solution of sodium ethoxide in anhydrous ethanol.
-
Add the sodium ethoxide solution dropwise to the stirred polymer solution at room temperature. The amount of sodium ethoxide can be varied to control the degree of cross-linking (e.g., 0.1 to 0.5 equivalents relative to the acetyl groups).
-
After the addition is complete, heat the mixture to 50-60°C for 4-6 hours. Gel formation may be observed, indicating cross-linking.
-
If a gel forms, it can be swollen in a suitable solvent (e.g., THF) and then dried under vacuum to obtain the cross-linked polymer network. If the solution remains viscous, the cross-linked polymer can be precipitated in a non-solvent like hexane.
-
Wash the resulting polymer with ethanol and dry under vacuum at 60°C.
Table 2: Hypothetical Properties of Cross-linked Pyridine-containing Polymer
| Property | Theoretical Value |
| Swelling Ratio in THF | 200 - 800% (dependent on cross-link density) |
| Thermal Stability | Increased compared to the linear copolymer |
| Solubility | Insoluble in common organic solvents |
Diagram 2: Conceptual Workflow for Cross-linking via Acetyl Condensation
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-2-chloropyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetyl-2-chloropyridine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, alongside detailed experimental protocols and data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] The primary synthetic strategies include:
-
Grignard Reaction with a Carboxylic Acid Salt: This method involves the reaction of a 2-chloronicotinic acid salt (commonly the lithium salt) with a methyl Grignard reagent (methylmagnesium bromide). This approach is often favored due to its high yield and product purity under controlled conditions.[2]
-
Reaction with Organometallic Reagents: Other organometallic reagents can be used with derivatives of 2-chloronicotinic acid, such as esters, nitriles, or Weinreb amides. For instance, 2-chloronicotinonitrile can react with an excess of a Grignard reagent, though this can be costly for large-scale production.[2]
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Acylation and Decarboxylation: Another route involves the acylation of a nicotinoyl chloride derivative followed by decarboxylation.[2]
-
Cross-Coupling Reactions: Cross-coupling reactions starting from 3-halopyridines can also be employed.[3]
Q2: What are the critical parameters to control for a high-yield synthesis of this compound via the Grignard reaction?
A2: To achieve a high yield and purity, the following parameters are critical:
-
Temperature: The addition of the Grignard reagent should be conducted at a low temperature, typically between -4°C and 18°C, to minimize side reactions.[2]
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Moisture Control: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used throughout the experiment.
-
Stoichiometry: The molar ratio of the reactants, particularly the Grignard reagent to the 2-chloronicotinic acid salt, must be carefully controlled. An excess of the Grignard reagent may be required, but a large excess can lead to side product formation.[2]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Grignard reagent.[2]
Q3: What are the potential side products in the synthesis of this compound?
A3: A common side product is the corresponding alcohol, formed by the addition of a second equivalent of the Grignard reagent to the ketone product. Over-addition can be minimized by maintaining a low reaction temperature and controlling the stoichiometry of the Grignard reagent. In related syntheses of acetylpyridines, decarboxylation of the starting material can be a significant side reaction, leading to the formation of pyridine.[3]
Q4: How can I purify the crude this compound?
A4: Purification of the final product is typically achieved through the following methods:
-
Extraction: An initial workup involving extraction is necessary to separate the product from the reaction mixture. Acid-base extraction can be effective in removing unreacted acidic or basic starting materials.[3]
-
Distillation: Vacuum distillation is a common method for purifying the final product, especially for removing lower-boiling impurities and unreacted starting materials.[2][3]
-
Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive Grignard reagent. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent. |
| Low reaction temperature leading to slow or no reaction. | While the initial addition should be at a low temperature, ensure the reaction is allowed to warm to the optimal temperature and stirred for a sufficient duration as specified in the protocol.[2] | |
| Poor quality of starting 2-chloronicotinic acid. | Use pure, dry starting materials. Impurities can interfere with the reaction. | |
| Formation of Significant Byproducts | Reaction temperature is too high. | Maintain the recommended low temperature during the addition of the Grignard reagent to prevent over-addition and other side reactions.[2] |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratio of the Grignard reagent to the 2-chloronicotinic acid salt. A slight excess of the Grignard reagent is often used, but a large excess should be avoided.[2] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or slightly raise the temperature after the initial addition to ensure the reaction goes to completion. |
| Inefficient purification. | Optimize the extraction and distillation procedures. Ensure the pH is correctly adjusted during the workup to facilitate separation. For challenging separations, consider column chromatography. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is based on a high-yield synthesis method.[2]
Step 1: Preparation of 2-Chloronicotinic Acid Lithium Salt
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To a solution of 2-chloronicotinic acid in a suitable solvent, add one equivalent of lithium hydroxide monohydrate.
-
Stir the mixture at room temperature until the acid is fully neutralized.
-
Dry the resulting 2-chloronicotinic acid lithium salt under vacuum.
Step 2: Grignard Reaction
-
Suspend the dried 2-chloronicotinic acid lithium salt in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Cool the suspension to below -4°C in an ice-salt bath.
-
Slowly add a solution of methylmagnesium bromide (typically 1.2 equivalents) in an ethereal solvent to the suspension via the dropping funnel, ensuring the temperature does not exceed 15°C.[2]
-
After the addition is complete, stir the reaction mixture at a temperature between 12°C and 18°C for 0.5 to 1.5 hours.[2]
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid, keeping the temperature below 15°C.[2]
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[2]
Quantitative Data Summary
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Grignard Reagent | Methylmagnesium bromide (1.2 eq.) | 77 | >99 | [2] |
| Addition Temperature | 12 to 18 °C | High | High | [2] |
| Reaction Time | 0.5 to 1.5 h | High | High | [2] |
| Alternative Route | From 2-chloronicotinonitrile and MeMgCl (4.27 eq.) | 65 | - | [2] |
| Alternative Route | From 2-chloronicotinyl chloride and tetramethyltin | 54 | - | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield.
References
Common side products in the synthesis of 3-Acetyl-2-chloropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Acetyl-2-chloropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
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Grignard Reaction: This route involves the reaction of a 2-chloronicotinic acid derivative (such as an ester or the acid salt) with an organometallic reagent, typically a methyl Grignard reagent (e.g., methylmagnesium bromide).[1]
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Chlorination of 3-Acetylpyridine N-oxide: This is a two-step process that begins with the N-oxidation of 3-acetylpyridine, followed by chlorination of the resulting N-oxide, commonly with phosphorus oxychloride (POCl₃).[1]
Q2: What is the most common side product in the Grignard synthesis of this compound, and how can it be minimized?
A2: The most prevalent side product in the Grignard route is the tertiary alcohol, 2-(2'-chloropyridin-3-yl)propan-2-ol .
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Mechanism of Formation: This side product is formed when a second equivalent of the methyl Grignard reagent adds to the ketone functional group of the desired product, this compound.
-
Troubleshooting and Minimization:
-
Control Stoichiometry: Use of a minimal excess of the Grignard reagent is crucial. A significant excess will favor the formation of the tertiary alcohol. The use of a lithium salt of 2-chloronicotinic acid can help in reducing the required equivalents of the Grignard reagent.[1]
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Temperature Control: Maintaining a low reaction temperature (e.g., below 0 °C) during the addition of the Grignard reagent and throughout the reaction can help to control the reactivity and reduce the formation of the tertiary alcohol byproduct.[1]
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Reverse Addition: Adding the Grignard reagent slowly to the solution of the 2-chloronicotinic acid derivative can help to maintain a low concentration of the Grignard reagent, thus disfavoring the second addition.
-
Q3: What are the potential side products when synthesizing this compound from 3-Acetylpyridine N-oxide?
A3: While this route can be effective, several side products can arise:
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Incomplete Oxidation: If the initial N-oxidation of 3-acetylpyridine is not complete, unreacted starting material will remain.
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Other Chloro Isomers: Although the 2-position is the major product of chlorination of pyridine N-oxides, small amounts of other isomers may be formed.[2]
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Hydrolysis Product: The desired product, this compound, can undergo hydrolysis to form 3-Acetyl-2-hydroxypyridine , especially during aqueous workup or if moisture is present in the reaction.
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Tar Formation: High reaction temperatures during chlorination with POCl₃ can lead to the formation of tar-like substances.
Q4: Can hydrolysis of the chloro group be a significant issue?
A4: Yes, the hydrolysis of the 2-chloro group to a 2-hydroxy group, yielding 3-Acetyl-2-hydroxypyridine , is a potential side reaction in both major synthetic routes, particularly under aqueous or acidic/basic conditions at elevated temperatures. To minimize this, it is important to control the workup conditions, such as maintaining low temperatures and avoiding prolonged exposure to strong acids or bases.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis
| Potential Cause | Recommended Solutions |
| Formation of 2-(2'-chloropyridin-3-yl)propan-2-ol | Carefully control the stoichiometry of the Grignard reagent (use of 1.1-1.2 equivalents is often sufficient). Maintain low reaction temperatures (-10 to 0 °C). Consider reverse addition of the Grignard reagent. |
| Incomplete Reaction | Ensure the Grignard reagent is freshly prepared and properly titrated. Use a high-quality, anhydrous solvent (e.g., THF, diethyl ether). Allow for sufficient reaction time. |
| Hydrolysis of Grignard Reagent | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | Perform extractions with an appropriate organic solvent. Be mindful of the pH during aqueous washes to avoid product loss. |
Issue 2: High Impurity Content in the Chlorination of 3-Acetylpyridine N-oxide
| Potential Cause | Recommended Solutions |
| Presence of Unreacted 3-Acetylpyridine | Ensure the initial N-oxidation step goes to completion by monitoring with TLC or GC. Use a sufficient amount of oxidizing agent (e.g., hydrogen peroxide). |
| Formation of 3-Acetyl-2-hydroxypyridine | Minimize contact with water during the reaction and workup. Use anhydrous solvents and reagents for the chlorination step. Perform the aqueous workup at low temperatures. |
| Formation of Tar-like Substances | Control the temperature of the chlorination reaction carefully; avoid excessive heating. Add the chlorinating agent (e.g., POCl₃) portion-wise to manage the reaction exotherm. |
| Difficult Purification | Purification can often be achieved by vacuum distillation or column chromatography.[1] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on common laboratory practices.
Step 1: Preparation of 2-chloronicotinic acid lithium salt
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To a stirred solution of 2-chloronicotinic acid in an appropriate solvent (e.g., water or an alcohol), add one equivalent of lithium hydroxide monohydrate.
-
Stir the mixture until a clear solution is obtained.
-
Remove the solvent under reduced pressure to obtain the dry lithium salt.
Step 2: Grignard Reaction
-
Suspend the dried 2-chloronicotinic acid lithium salt in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (typically 1.1-1.2 equivalents) in an ethereal solvent, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until reaction completion is confirmed by TLC or GC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Chlorination of 3-Acetylpyridine N-oxide
This protocol is a generalized procedure based on established methods.[1]
Step 1: N-oxidation of 3-Acetylpyridine
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Dissolve 3-acetylpyridine in a suitable solvent such as acetic acid or an inert organic solvent.
-
Add an oxidizing agent, such as hydrogen peroxide (30% solution) or m-CPBA, portion-wise while monitoring the temperature.
-
Heat the reaction mixture (typically 70-80 °C for H₂O₂/acetic acid) for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully neutralize it to precipitate the 3-acetylpyridine N-oxide.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Chlorination of 3-Acetylpyridine N-oxide
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To a flask containing 3-acetylpyridine N-oxide, add phosphorus oxychloride (POCl₃) as both the reagent and solvent.
-
Heat the mixture to reflux (around 100-110 °C) for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Main synthetic routes to this compound and a key side product.
Caption: Troubleshooting workflow for low yield in the Grignard synthesis.
References
Purification of crude 3-Acetyl-2-chloropyridine by column chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Acetyl-2-chloropyridine via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound band showing significant tailing on the silica gel column?
A1: Peak tailing is a frequent issue when purifying pyridine derivatives like this compound on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of the silica stationary phase.[1] This can lead to poor separation and reduced purity of the collected fractions. Other potential causes include column overload (injecting too much sample) or a significant mismatch in polarity between the sample solvent and the mobile phase.[1]
To mitigate tailing, consider the following solutions:
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Incorporate a Basic Additive: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent.[2][3] The additive will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.[1]
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Optimize Sample Load: Reduce the amount of crude material loaded onto the column. Overloading can saturate the stationary phase, leading to peak distortion.[1]
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Use Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can often lead to a more uniform sample band.[4]
Q2: My product is not eluting from the column, or the recovery is very low. What should I do?
A2: If this compound is not eluting, your mobile phase is likely not polar enough. Pyridine derivatives can also be sensitive to the acidic nature of silica gel, which may cause degradation and contribute to low recovery.[1]
Troubleshooting steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane/ethyl acetate mixture, you can progressively switch to an 8:2 or 7:3 ratio.[4]
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Check for Degradation: Pyridine derivatives can be unstable on silica.[1] Neutralizing the silica with a base like triethylamine in the eluent can help prevent on-column degradation.[3]
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Alternative Stationary Phase: If degradation on silica is a persistent issue, consider using a less acidic stationary phase, such as neutral alumina.
Q3: How do I select the best solvent system for my separation?
A3: The ideal solvent system should provide good separation between this compound and any impurities. This is best determined empirically using Thin Layer Chromatography (TLC) before running the column.
Procedure for TLC analysis:
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Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.[4]
-
Spot the solution onto a TLC plate.[4]
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Develop the plate using various test solvent systems (e.g., different ratios of hexane and ethyl acetate).[4]
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The optimal solvent system is one where the this compound spot has a Retention Factor (Rf) value of approximately 0.2-0.4.[4] This Rf value generally ensures that the compound does not elute too quickly (providing poor separation) or too slowly (leading to band broadening).
Q4: Impurities are co-eluting with my product. How can I improve the separation?
A4: Co-elution occurs when the polarity of the impurities is very similar to that of this compound.
Strategies to improve resolution:
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Use a Shallow Gradient: Instead of a single isocratic solvent system, start with a less polar mobile phase and gradually increase the polarity during elution. This can help resolve compounds with close Rf values.
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Change Solvent System: If an ethyl acetate/hexane system is not providing adequate separation, try a different solvent combination. Common alternatives include dichloromethane/methanol or ether/hexane systems.[3][5] Sometimes, switching one component (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.
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Optimize Column Parameters: Use a longer column or silica gel with a smaller particle size to increase the number of theoretical plates, which enhances separation efficiency.
Summary of Experimental Parameters
The following table summarizes common parameters used in the column chromatography purification of pyridine derivatives. The optimal conditions for this compound should be determined experimentally.
| Parameter | Recommendation | Purpose | Common Issues Addressed |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar compounds. | --- |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A two-component system allows for fine-tuning of polarity. | Poor separation, slow or no elution. |
| Optimal Rf on TLC | 0.2 - 0.4 | Ensures good separation and reasonable elution time.[4] | Co-elution of impurities, band broadening. |
| Basic Additive | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silanol groups on silica gel.[2][3] | Peak tailing, on-column degradation.[1] |
| Sample Loading | Dry loading or minimal solvent volume | Creates a narrow, concentrated starting band.[4] | Band broadening, poor separation. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of crude this compound.
1. Materials and Reagents:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents for mobile phase (e.g., HPLC grade hexane and ethyl acetate)
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Triethylamine (optional)
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Sand (acid-washed)
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Chromatography column
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TLC plates, developing chamber, and UV lamp
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Collection tubes/flasks
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Rotary evaporator
2. Selection of Solvent System (via TLC):
-
Prepare several test eluents with varying ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate) (e.g., 9:1, 8:2, 7:3 hexane:EtOAc). If tailing is observed on the TLC plate, add ~0.5% triethylamine to the test systems.
-
Spot the crude mixture on a TLC plate and develop it in a chamber saturated with the test eluent.[4]
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Identify the solvent system that provides an Rf value of ~0.3 for the product spot and good separation from impurities.[5]
3. Column Packing (Slurry Method):
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Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
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In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[4]
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Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[4]
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Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the top of the silica run dry.
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Add a thin layer of sand on top of the packed silica to protect the surface during solvent and sample addition.[4]
4. Sample Loading (Dry Loading):
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Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
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Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder containing your adsorbed sample.[4]
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Carefully add this powder to the top of the packed column.[4]
5. Elution and Fraction Collection:
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Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.
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Open the stopcock and begin collecting the eluent in labeled fractions (e.g., 10-20 mL per fraction).
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Maintain a constant level of solvent above the silica bed at all times to prevent the column from cracking.
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If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
6. Monitoring and Isolation:
-
Periodically analyze the collected fractions by TLC to determine which contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Workflow and Logic Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Large-Scale Synthesis of 3-Acetyl-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 3-Acetyl-2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for large-scale production?
A1: Several synthetic routes for this compound have been developed, but not all are amenable to industrial-scale production. The primary routes include:
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Grignard Reaction with 2-Chloronicotinic Acid Derivatives: This is a widely used method involving the reaction of a 2-chloronicotinic acid derivative (such as the acid itself, its ester, or a Weinreb amide) with an organometallic reagent like a methyl magnesium halide (Grignard reagent).[1] A patented improvement on this method involves the initial formation of a lithium salt of 2-chloronicotinic acid, which is then reacted with methyl magnesium bromide to achieve high yield and purity, making it suitable for large-scale production.[1]
-
Acylation and Decarboxylation: This route involves the acylation of a nicotinoyl chloride derivative with a reagent like diethyl malonate, followed by decarboxylation.[1]
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Reaction with Organometallic Reagents: Besides Grignard reagents, other organometallic compounds like organolithium or organotin reagents can be used.[1] However, the use of expensive and less readily available reagents like tetramethyltin, along with the need for a palladium catalyst, can make this route less economically viable for large-scale synthesis.[1]
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: The primary challenges encountered during the scale-up of this compound synthesis include:
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High Cost of Raw Materials: Some starting materials, such as 2-chloronicotinonitrile, can be expensive, impacting the overall cost-effectiveness of the process.[1]
-
Low Overall Yields: Certain synthetic routes may suffer from low yields, making them unsuitable for producing large quantities of the target compound.[1]
-
Long Reaction Times: Extended reaction periods can reduce throughput and increase operational costs in an industrial setting.[1]
-
Formation of By-products: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.
-
Difficult Purification: The need for purification methods like column chromatography is often a bottleneck in large-scale production, as it is a time-consuming and solvent-intensive technique.[1]
-
Safety Concerns: The use of highly reactive reagents like Grignard reagents and potentially hazardous solvents requires careful handling and robust safety protocols on a large scale.
Q3: How can the purity of this compound be improved on a large scale?
A3: Achieving high purity on a large scale often requires moving away from laboratory-scale techniques like column chromatography. Effective industrial-scale purification methods include:
-
Reduced Pressure Rectification (Distillation): This is a highly effective method for purifying liquid products like this compound.[1] By carefully controlling the temperature and pressure, fractions with high purity (e.g., >99.5% by GC) can be obtained.[1]
-
Acid-Base Extraction: This technique can be used to remove acidic or basic impurities from the crude product.
-
Crystallization: If the product is a solid or can be converted to a solid derivative, crystallization can be a powerful purification technique for removing impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Ensure all reagents are dry and of high quality. - Optimize reaction temperature and time. For the Grignard reaction with 2-chloronicotinic acid lithium salt, a reaction temperature of -4°C to 18°C is recommended.[1] - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| 2. Degradation of the product during workup. | - Control the temperature during quenching. For instance, when quenching the Grignard reaction with hydrochloric acid, the temperature should be kept below 10°C.[1] - Minimize the time the product is exposed to harsh acidic or basic conditions. | |
| 3. Formation of by-products. | - Control the stoichiometry of the reagents. An excess of the Grignard reagent may be necessary, but a large excess can lead to side reactions.[1] - The order of addition of reagents can be critical. | |
| High Levels of Impurities | 1. Inefficient purification. | - Optimize the parameters for reduced pressure rectification, including vacuum level, and temperature of the heating mantle and condenser. - Consider an acid-base wash of the crude product before distillation to remove relevant impurities. |
| 2. Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC, GC, or HPLC). - Adjust the stoichiometry of the reagents to drive the reaction to completion. | |
| Inconsistent Results Between Batches | 1. Variation in raw material quality. | - Source high-purity starting materials from reliable suppliers. - Perform quality control checks on incoming raw materials. |
| 2. Poor control of reaction parameters. | - Implement strict process controls for temperature, addition rates, and stirring speed. - Ensure equipment is properly calibrated and maintained. | |
| Safety Incidents (e.g., uncontrolled exotherm) | 1. Inadequate cooling during exothermic steps. | - Ensure the reactor has sufficient cooling capacity for the scale of the reaction. - Control the addition rate of reactive reagents (e.g., Grignard reagent, quenching acid) to manage the heat evolution. |
| 2. Incompatible solvents or reagents. | - Conduct a thorough safety assessment before scaling up any process. - Be aware of potential hazards, such as the decomposition of solvents in the presence of strong acids or bases. |
Quantitative Data Summary
Table 1: Comparison of Different Synthetic Approaches for this compound
| Starting Material | Reagent(s) | Yield | Purity (GC) | Key Considerations | Reference |
| 2-Chloronicotinic acid | 2.5 eq. Methylmagnesium bromide | 77% | Not Specified | Direct addition to the acid. | [1] |
| 2-Chloronicotinonitrile | 4.27 eq. Methyl magnesium chloride | 65% | Not Specified | Expensive starting material and excess Grignard reagent required. | [1] |
| 2-Chloronicotinic acid lithium salt | 1.2 eq. Methyl magnesium bromide | 73.8% | 99.5% | Two-step process, but high yield and purity, suitable for scale-up. | [1] |
| 2-Chloronicotinic acid | Lithium hydroxide monohydrate, then Methyl magnesium bromide | 74.5% | 99.5% | Similar to the above, demonstrating reproducibility. | [1] |
| 2-Chloronicotinic acid | Lithium hydroxide monohydrate, then Methyl magnesium bromide | 63.1% | 99.4% | Example with slightly lower yield but still high purity. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via 2-Chloronicotinic Acid Lithium Salt
This protocol is adapted from a patented method designed for large-scale production.[1]
Step 1: Synthesis of 2-Chloronicotinic Acid Lithium Salt
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Charge a suitable reactor with 325 kg of tap water.
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With stirring, add 171.8 kg of lithium hydroxide monohydrate.
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Initiate cooling and quickly add 600 kg of 2-chloronicotinic acid to the reactor.
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Control the temperature between 40-50°C and allow the reaction to proceed for 2 hours.
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After the reaction is complete, cool the mixture to below 20°C.
-
Filter the solid product and dry it in an oven until the water content is less than 1%. This should yield approximately 660 kg of 2-chloronicotinic acid lithium salt (98% yield).
Step 2: Synthesis of this compound
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Charge a 200L reaction kettle with 20 kg of 2-methyltetrahydrofuran.
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Start stirring and add 10 kg of the dried 2-chloronicotinic acid lithium salt, followed by an additional 25 kg of 2-methyltetrahydrofuran.
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Inert the reactor with nitrogen.
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Cool the reaction mixture to below -4°C under a nitrogen atmosphere.
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Slowly add 30 kg (1.2 equivalents) of methyl magnesium bromide solution. The addition temperature should be maintained between 12 to 18°C.
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After the addition is complete, stir the mixture for 1 hour.
-
Carefully add 182 L of 6 mol/L hydrochloric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the acid addition, warm the mixture to 20-25°C and stir for 2 hours.
-
Stop stirring and allow the layers to separate.
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Separate the aqueous layer and extract it once with 200 L of ethyl acetate.
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Combine the organic layers and concentrate them under reduced pressure until no more distillate is collected below 80°C.
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Purify the crude product by reduced pressure rectification to obtain approximately 73.5 kg of this compound (73.8% yield, GC purity: 99.5%).
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
Technical Support Center: 3-Acetyl-2-chloropyridine (CAS 55676-21-6) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Acetyl-2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are reduced pressure rectification (vacuum distillation) and silica gel column chromatography.[1] The choice of method often depends on the scale of the purification and the nature of the impurities. For larger quantities, vacuum distillation is often more practical, while column chromatography can provide very high purity on a smaller scale.[1][2]
Q2: My final product has a low purity (<98%) after synthesis. What are the likely impurities?
A2: The impurities will depend on the synthetic route used. Common impurities may include:
-
Unreacted starting materials: Such as 2-chloronicotinic acid or its derivatives, or 1-(2-chloropyridin-3-yl)ethanol if the synthesis involves an oxidation step.
-
Side products: Formation of isomers or products from side reactions inherent to the chosen synthesis method.
-
Residual solvents: Solvents used in the reaction or work-up, such as ethyl acetate or tetrahydrofuran.[1]
Q3: I am observing a persistent impurity with a similar polarity to my product in TLC analysis. How can I improve separation via column chromatography?
A3: If you are experiencing co-elution, consider the following troubleshooting steps:
-
Solvent System Optimization: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Try varying the ratio to achieve better separation.
-
Gradient Elution: If isocratic elution (constant solvent ratio) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased, may help to resolve closely eluting compounds.
-
Alternative Adsorbent: While silica gel is most common, you could consider using other stationary phases like alumina if silica is not providing adequate separation.
Q4: During vacuum distillation, my product seems to be degrading. What can I do to prevent this?
A4: Thermal degradation can be a concern. To mitigate this:
-
Lower the Pressure: A higher vacuum will lower the boiling point of your product, allowing for distillation at a lower temperature.
-
Fractional Distillation: Use a fractionating column to improve the separation between your product and any higher or lower boiling point impurities. This can allow for a more controlled distillation.
-
Minimize Heating Time: Ensure the distillation apparatus is set up efficiently to minimize the time the product is exposed to high temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Distillation | Inefficient separation of impurities with close boiling points. | Use a fractional distillation column. Optimize the vacuum and heating rate to improve separation. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Ensure complete removal of extraction solvents under reduced pressure before purification. Purify via column chromatography or recrystallization if applicable. |
| Column Chromatography Yields Low Recovery | Product is strongly adsorbed to the silica gel. | Try a more polar solvent system to elute the product. Consider adding a small percentage of a more polar solvent like methanol to your mobile phase. |
| Inconsistent Purity Between Batches | Variations in reaction conditions or work-up procedures. | Standardize all reaction parameters, including temperature, reaction time, and stoichiometry. Ensure consistent work-up procedures. |
Experimental Protocols
Protocol 1: Purification by Reduced Pressure Rectification
This method is suitable for larger quantities of crude this compound.
Procedure:
-
The crude this compound is placed into a round-bottom flask suitable for distillation.
-
The flask is connected to a distillation apparatus, including a fractionating column and a condenser.
-
A vacuum is applied to the system.
-
The flask is gently heated in a heating mantle.
-
Fractions are collected at the appropriate boiling point and pressure. For this compound, a boiling point of 114°C at 15 mmHg has been reported.[2]
-
The purity of the collected fractions is monitored by a suitable analytical method, such as Gas Chromatography (GC).[1]
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for achieving high purity on a smaller scale.
Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a chromatography column.
-
The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the silica gel column.
-
The column is eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound.[2]
Quantitative Data Summary
| Purification Method | Starting Material/Route | Achieved Purity (GC) | Yield | Reference |
| Reduced Pressure Rectification | 2-chloronicotinic acid lithium salt + methyl magnesium bromide | 99.5% | 73.8% | [1] |
| Reduced Pressure Rectification | 2-chloronicotinic acid lithium salt + methyl magnesium bromide | 99.1% | 72.4% | [1] |
| Column Chromatography | 1-(2-chloropyridin-3-yl)ethanol oxidation | Not Specified | 81% | [2] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Safe handling and storage procedures for 3-Acetyl-2-chloropyridine
This guide provides essential information for the safe handling and storage of 3-Acetyl-2-chloropyridine, addressing common questions and potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful and an irritant. Key hazards include:
-
Causes skin irritation: Can lead to redness and discomfort upon contact.[1][2]
-
Causes serious eye irritation: May result in significant eye damage.[1][2]
-
May cause respiratory irritation: Inhalation of vapors or mist can irritate the respiratory tract.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and integrity of the compound. It is recommended to store this compound under the following conditions:
-
Temperature: Store in a cool place, with some suppliers recommending 0-8°C.[3] Another common recommendation is room temperature.[4] Always refer to the supplier-specific recommendations.
-
Atmosphere: Store under an inert atmosphere to prevent degradation.[4]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: To minimize exposure and ensure personal safety, the following PPE is recommended:
-
Eye and Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, wear a suitable respirator.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents, as these can lead to hazardous reactions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Skin Contact | Spillage or improper handling. | Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[6] |
| Accidental Eye Contact | Splashing during handling or transfer. | Immediately rinse the eyes cautiously with water for several minutes. Seek medical attention. |
| Accidental Inhalation | Inadequate ventilation or aerosol generation. | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Accidental Ingestion | Improper handling or contamination of personal items. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Material Degradation (e.g., color change) | Improper storage (exposure to air, light, or incompatible materials). | Ensure the compound is stored under an inert atmosphere, in a tightly sealed container, and in a cool, dark place as recommended.[4] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [3] |
| Molecular Weight | 155.58 g/mol | [3] |
| Boiling Point | 114°C / 15 mmHg | [4] |
| Flash Point | >110°C | [4] |
| Storage Temperature | 0-8°C or Room Temperature (Inert Atmosphere) | [3][4] |
Experimental Protocols
Protocol 1: General Handling Procedure
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have all necessary PPE on and an emergency spill kit readily available.
-
Aliquoting: To handle the yellow liquid, use a calibrated pipette with a disposable tip.[3] Avoid creating aerosols.
-
Transfer: When transferring between containers, do so slowly and carefully to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly.[5] Clean all equipment and the work area to prevent cross-contamination.
-
Waste Disposal: Dispose of unused product and contaminated materials as hazardous waste in suitable, closed containers.[5]
Visual Workflow
Caption: Safe handling and storage workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 55676-21-6 [amp.chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound | 55676-21-6 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Synthesis of 3-Acetyl-2-chloropyridine via Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetyl-2-chloropyridine using Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the Grignard-based synthesis of this compound?
The synthesis of this compound can be approached using several precursors. A common strategy involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a suitable 2-chloropyridine derivative. Some documented starting materials include 2-chloronicotinoyl chloride, the Weinreb amide of 2-chloronicotinic acid, and 2-chloronicotinonitrile.[1] The choice of starting material can significantly impact reaction conditions and overall yield.
Q2: My Grignard reaction is failing. What are the most critical factors to consider?
Grignard reactions are notoriously sensitive to environmental conditions. The most critical factors for success are:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents and reagents must be anhydrous.[2][3] Trace amounts of water will quench the Grignard reagent.[4]
-
Magnesium Activation: The surface of the magnesium turnings must be activated to initiate the reaction. This can be achieved by methods such as using a crystal of iodine, 1,2-dibromoethane, or mechanical stirring to break the passivating magnesium oxide layer.[2]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.[4]
-
Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent for Grignard reagent formation due to its ability to stabilize the organomagnesium species.[2]
Q3: Are there alternative, potentially more reliable, methods for synthesizing this compound?
Yes, several alternative synthetic routes have been reported, some of which may offer higher yields or more reliable outcomes. These include:
-
Reaction with Organolithium Reagents: Using methyllithium in place of a Grignard reagent with the Weinreb amide of 2-chloronicotinic acid has been reported to increase the yield to 90%. However, methyllithium is significantly more expensive.[1]
-
From 2-chloronicotinic acid: A method involving the formation of a lithium salt of 2-chloronicotinic acid followed by an addition reaction with methylmagnesium bromide has been developed.[1]
-
Palladium-Catalyzed Cross-Coupling: Reaction of 2-chloronicotinoyl chloride with tetramethyltin in the presence of a palladium catalyst can yield the desired product, though this method involves a costly catalyst and a toxic tin reagent.[1]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
This is a common issue that can stem from several sources. The following logical workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
Possible Causes & Solutions:
-
Failed Grignard Reagent Formation:
-
Cause: Presence of moisture, poor quality magnesium, or inactive alkyl halide.
-
Solution: Ensure all glassware is flame-dried and cooled under an inert gas. Use fresh, high-quality magnesium turnings and anhydrous THF. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
-
-
Suboptimal Reaction Temperature:
-
Cause: Temperature can influence the rate of reaction and the formation of side products.
-
Solution: The addition of the Grignard reagent is often performed at low temperatures (e.g., 0°C or -78°C) to control the reaction's exothermicity and minimize side reactions.[5][6] The reaction may then be allowed to slowly warm to room temperature.
-
-
Degraded Starting Material:
-
Cause: The 2-chloropyridine derivative may be impure or have degraded.
-
Solution: Verify the purity of the starting material using techniques like NMR or GC-MS. Purify if necessary before use.
-
-
Side Reactions:
-
Cause: Grignard reagents can participate in several side reactions, such as Wurtz coupling or acting as a base.[2][7]
-
Solution: Slow, dropwise addition of the alkyl halide during Grignard formation can minimize Wurtz coupling.[2] If the substrate has acidic protons, a non-nucleophilic base might be required for deprotonation before adding the Grignard reagent.
-
Problem 2: Formation of significant by-products.
The presence of unexpected spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of by-products.
Common By-products and Their Mitigation:
| By-product Type | Probable Cause | Mitigation Strategy |
| Dimerized Alkyl Groups (Wurtz Coupling) | High local concentration of alkyl halide during Grignard formation. | Add the alkyl halide slowly and dropwise to the magnesium suspension.[2] |
| Unreacted Starting Material | Incomplete reaction due to insufficient Grignard reagent or short reaction time. | Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). Monitor the reaction by TLC or GC until the starting material is consumed.[8] |
| Products of Reduction | The Grignard reagent acts as a reducing agent (hydride transfer), especially with sterically hindered ketones.[7] | While less common with acetyl groups, consider transmetalation to a less basic organometallic reagent (e.g., an organocerium reagent) if reduction is a persistent issue.[9] |
| Over-addition Products (Tertiary Alcohol) | Reaction of the Grignard reagent with the ketone product. This is more common with highly reactive Grignards and substrates like esters.[10] | Maintain a low reaction temperature during Grignard addition. Use a less reactive starting material like a Weinreb amide, which is stable to over-addition.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-chloronicotinic acid
This method, adapted from patented procedures, involves the formation of a lithium salt followed by reaction with a Grignard reagent.[1]
Caption: Workflow for synthesis from 2-chloronicotinic acid.
Step 1: Synthesis of Lithium 2-chloronicotinate
-
Dissolve 2-chloronicotinic acid in water.
-
Add an equimolar amount of lithium hydroxide monohydrate and stir until a clear solution is formed.
-
Remove the water under reduced pressure and dry the resulting lithium 2-chloronicotinate salt thoroughly under vacuum.
Step 2: Grignard Reaction
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the dried lithium 2-chloronicotinate and anhydrous THF.
-
Cool the suspension to below -4°C in an ice-salt or dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide (typically 1.1-1.3 equivalents in THF) to the cooled suspension, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Comparative Data on Synthetic Routes
| Starting Material | Reagent(s) | Yield (%) | Key Advantages | Key Disadvantages |
| 2-Chloronicotinonitrile | Methylmagnesium chloride (4.27 equiv.) | 65%[1] | Fewer steps if starting material is available. | Expensive starting material, requires large excess of Grignard reagent.[1] |
| Weinreb amide of 2-chloronicotinic acid | Methylmagnesium chloride (2.5 equiv.) | 72%[1] | Good yield, resistant to over-addition. | Requires synthesis of the Weinreb amide, which can be costly.[1] |
| Weinreb amide of 2-chloronicotinic acid | Methyllithium | 90%[1] | High yield. | Very expensive organometallic reagent.[1] |
| 2-Chloronicotinic acid | LiOH, then MeMgBr | ~75%[1] | High yield, readily available starting material. | Requires careful drying of the intermediate lithium salt. |
| 2-Chloronicotinoyl chloride | Tetramethyltin, Pd catalyst | 54%[1] | Direct acylation. | Toxic tin reagent, expensive palladium catalyst.[1] |
References
- 1. CN115611802B - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
How to minimize byproduct formation in 2-chloronicotinic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 2-chloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-chloronicotinic acid?
A1: The most frequently encountered byproduct, particularly in the common synthetic route from nicotinic acid-N-oxide, is the isomeric 6-chloronicotinic acid .[1] Other impurities can include unreacted starting materials and colored byproducts, especially when using chlorinating agents like phosphorus oxychloride (POCl₃).[1]
Q2: How can I reduce the formation of the 6-chloronicotinic acid isomer?
A2: Minimizing the formation of 6-chloronicotinic acid involves several strategies:
-
Choice of Chlorinating Agent: Using alternative chlorinating agents to traditional POCl₃/PCl₅, such as bis(trichloromethyl) carbonate, can lead to higher purity and yield of the desired 2-chloro isomer.
-
Reaction Temperature Control: A staged approach to heating during the chlorination reaction can help control the reaction rate and improve selectivity, thus reducing the formation of unwanted isomers.
-
Use of Organic Bases: The addition of a tertiary organic amine, like triethylamine, can act as an acid scavenger and has been shown to influence the reaction's selectivity.[1]
-
Purification: Post-synthesis purification, such as recrystallization, is a highly effective method for removing the 6-chloronicotinic acid byproduct.[1]
Q3: My final product of 2-chloronicotinic acid is colored. What causes this and how can I obtain a pure white product?
A3: Colored end products are a known issue, particularly when using phosphorus oxychloride.[1] These colored impurities can be difficult to remove even with repeated recrystallization.[1] A key strategy to obtain a pure white product is to distill the intermediate 2-chloronicotinic acid chloride before hydrolysis.[1] Hydrolyzing the distilled acid chloride at an elevated temperature (90-100°C) facilitates the precipitation of pure white crystalline 2-chloronicotinic acid upon cooling.[1][2]
Q4: What is the recommended method for purifying crude 2-chloronicotinic acid?
A4: The most effective and commonly cited method for purifying crude 2-chloronicotinic acid and removing the 6-chloronicotinic acid isomer is recrystallization from a methanol-water mixture .[1]
Troubleshooting Guides
Issue 1: High Levels of 6-Chloronicotinic Acid Detected in the Final Product
| Potential Cause | Troubleshooting Step |
| Non-selective Chlorination | - Consider switching from phosphorus oxychloride to bis(trichloromethyl) carbonate as the chlorinating agent for improved regioselectivity. - Optimize the molar ratio of the chlorinating agent to the nicotinic acid-N-oxide. |
| Suboptimal Reaction Temperature | - Implement a staged heating profile during the chlorination step. For instance, hold the reaction at a lower temperature initially (e.g., 30-40°C), then gradually increase to the final reaction temperature (e.g., 70-80°C). |
| Ineffective Purification | - Perform recrystallization of the crude product using a methanol-water (1:1) solvent system. Ensure the crude product is fully dissolved in the hot solvent and allowed to cool slowly for efficient crystallization of the pure 2-isomer.[1] |
Issue 2: Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of Chromophores during Chlorination | - Instead of directly hydrolyzing the crude reaction mixture, distill the 2-chloronicotinic acid chloride intermediate under reduced pressure (e.g., 10-12 torr) after removing excess phosphorus oxychloride.[1] |
| Incorrect Hydrolysis Conditions | - Add the distilled 2-chloronicotinic acid chloride to hot water (90-100°C) for hydrolysis. This promotes the formation of a pure white precipitate upon cooling.[1][2] |
| Contamination from Starting Materials or Solvents | - Ensure the purity of the starting nicotinic acid-N-oxide and all solvents used in the reaction and workup. |
Data Presentation
Table 1: Comparison of Different Synthetic Methods for 2-Chloronicotinic Acid
| Method | Chlorinating Agent | Key Process Feature | Yield | Purity | Primary Byproducts |
| Method A | Phosphorus Oxychloride (POCl₃) / Triethylamine | Direct hydrolysis of reaction mixture | 65-70% | Lower, colored product | 6-chloronicotinic acid, colored impurities |
| Method B | Phosphorus Oxychloride (POCl₃) / Triethylamine | Distillation of intermediate acid chloride, followed by hydrolysis at 90-100°C | 57% (initial), 45-50% (after recrystallization) | >99% (pure white) | 6-chloronicotinic acid (removed by recrystallization)[1] |
| Method C | Bis(trichloromethyl) carbonate / Quaternary ammonium salt | Solvent-free reaction | 95.5% | 99.3% (HPLC) | Not specified, but high purity suggests minimal byproducts |
| Method D | Oxygen / Metal salt catalyst | Oxidation of 2-chloro-3-methylpyridine | Up to 94% | >98.5% | Unreacted starting material, over-oxidation products |
Experimental Protocols
Protocol 1: Synthesis of Pure White 2-Chloronicotinic Acid via Distillation of the Acid Chloride Intermediate
This protocol is based on a method designed to minimize colored impurities and isolate a high-purity product.[1]
Materials:
-
Nicotinic acid-N-oxide (70g)
-
Phosphorus oxychloride (POCl₃) (300 ml)
-
Triethylamine (51.5 g)
-
Methanol
-
Water
-
Activated charcoal (optional)
Procedure:
-
Suspend nicotinic acid-N-oxide in POCl₃ in a reaction vessel.
-
Slowly add triethylamine dropwise at ambient temperature, ensuring the reaction temperature does not exceed 60°C.
-
Heat the solution to 110°C for 3 hours.
-
Distill off the excess phosphorus oxychloride at 50 torr.
-
Distill the 2-chloronicotinic acid chloride at 10-12 torr.
-
Allow the distilled 2-chloronicotinic acid chloride to flow into water maintained at 90-100°C to induce hydrolysis.
-
Cool the aqueous solution to precipitate the 2-chloronicotinic acid.
-
Filter the pure white crystalline product. The yield at this stage is approximately 57%.[1]
-
To remove any potential 6-chloronicotinic acid byproduct, recrystallize the crude product from a methanol-water (1:1) mixture. The final yield of the pure product is typically 45-50%.[1]
Protocol 2: High-Yield Synthesis of 2-Chloronicotinic Acid Using Bis(trichloromethyl) carbonate
This method avoids the use of phosphorus-containing reagents and results in high yield and purity.
Materials:
-
Nicotinic acid-N-oxide (13.9 g, 100 mmol)
-
Bis(trichloromethyl) carbonate (11.9 g, 40 mmol)
-
Tetrabutylammonium bromide (3.22 g, 10 mmol)
-
Ice water
Procedure:
-
In a three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, combine nicotinic acid-N-oxide, bis(trichloromethyl) carbonate, and tetrabutylammonium bromide.
-
With vigorous stirring, slowly heat the solvent-free reaction mixture to 100°C and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to 50°C.
-
Add the reaction mixture to 20 ml of ice water and stir.
-
Allow the mixture to stand for 12 hours to complete precipitation.
-
Filter the solid product, wash the filter cake with a small amount of water, and dry at 80°C. This method has been reported to yield 15.0 g (95.5%) of 2-chloronicotinic acid with a purity of 99.3% as determined by HPLC.
Mandatory Visualization
Caption: Workflow for minimizing byproduct formation in 2-chloronicotinic acid synthesis.
Caption: Troubleshooting logic for byproduct formation in 2-chloronicotinic acid reactions.
References
Technical Support Center: Optimizing Coupling Reactions with 3-Acetyl-2-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetyl-2-chloropyridine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a unique substrate in cross-coupling reactions?
A1: this compound possesses an electron-withdrawing acetyl group at the 3-position. This group activates the carbon-chlorine (C-Cl) bond at the 2-position, making it more susceptible to oxidative addition by a palladium catalyst.[1] This enhanced reactivity, compared to electron-rich or unsubstituted 2-chloropyridines, can be advantageous. However, the pyridine nitrogen can still coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] Careful optimization of reaction conditions is therefore crucial.
Q2: Which cross-coupling reactions are commonly performed with this compound?
A2: Due to its structure, this compound is a versatile substrate for several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[4]
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[5]
Q3: How do I choose the right catalyst system for my coupling reaction?
A3: The choice of catalyst and ligand is critical for a successful coupling with 2-chloropyridines.[1] For the activated substrate, this compound, a good starting point is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.[6]
-
For Suzuki-Miyaura: Buchwald ligands such as SPhos and XPhos are highly effective.[1][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7]
-
For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands are essential. Xantphos, XPhos, and RuPhos are commonly used.[8]
-
For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[5][9]
Troubleshooting Guide
Low or No Yield
Q4: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I troubleshoot this?
A4: While the acetyl group activates the C-Cl bond, low yields can still occur. Common causes include:
-
Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1] Switching to a more active system with bulky, electron-rich ligands (e.g., SPhos, XPhos) or an NHC ligand can improve yields.[7]
-
Ineffective Base: The base is crucial for activating the boronic acid.[1] A screening of bases is recommended. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1][2]
-
Inadequate Temperature: The oxidative addition to the C-Cl bond, although facilitated by the acetyl group, may still require sufficient thermal energy.[10] Increasing the reaction temperature to 80-120 °C can be beneficial, but monitor for potential decomposition.[10]
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is sensitive to oxidation.[1] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1][11]
Q5: My Buchwald-Hartwig amination is not proceeding. What should I check?
A5: In addition to the points mentioned above, consider the following for C-N coupling:
-
Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to deprotonate the amine.[10]
-
Ligand Choice: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[8]
Formation of Side Products
Q6: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A6: Homocoupling is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]
-
Ensure Thorough Degassing: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[11]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst can sometimes reduce homocoupling.[11]
Q7: I am seeing protodeboronation of my boronic acid. What can I do?
A7: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which can be an issue with aqueous bases.[2]
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents where possible.[1]
-
Switch Boron Source: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable and less prone to this side reaction.[11]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pre-catalysts can also improve reproducibility.[6] |
| Ligand | SPhos or XPhos (1.2-2x Pd) | Bulky, electron-rich phosphine ligands are crucial.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is often a good choice for challenging couplings.[6] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed.[11] |
| Temperature | 80-110 °C | Higher temperatures can overcome activation energy barriers.[11] |
Table 2: Base and Solvent Screening for Suzuki-Miyaura Coupling
| Base | Typical Solvents | Relative Effectiveness |
| K₃PO₄ | Toluene, Dioxane | Often Very High[11] |
| Cs₂CO₃ | Dioxane, Toluene | High, but more expensive.[11] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate to High[11] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[11]
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.[11]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[11]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][11]
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability issues of 3-Acetyl-2-chloropyridine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Acetyl-2-chloropyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to nucleophilic substitution at the 2-position (displacement of the chloro group) and potential hydrolysis under strongly acidic or basic conditions. The acetyl group may also be subject to reactions typical of ketones.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light.[1][2][3] The recommended storage temperature is typically between 0-8°C.[1] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2] Keep containers tightly sealed.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, compounds with pyridine rings can be sensitive to light. It is recommended to store the compound in amber vials or in a dark place to minimize potential photodegradation.
Q4: How stable is this compound in common organic solvents?
A4: this compound is generally stable in common aprotic organic solvents such as acetone, chloroform, and ethyl acetate under anhydrous conditions.[4] However, its stability in protic solvents, especially nucleophilic solvents like alcohols, may be limited, particularly at elevated temperatures, due to the potential for nucleophilic displacement of the chloride.
Q5: What is the expected stability of this compound in aqueous solutions at different pH values?
A5: Based on the behavior of related compounds like 2-chloropyridine, this compound is expected to be relatively stable in neutral aqueous solutions.[5] However, under strong acidic or basic conditions, hydrolysis can occur. Strong bases can promote nucleophilic substitution of the chlorine with a hydroxyl group, while strong acids may catalyze hydrolysis, although this often requires harsh conditions like high temperatures.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in NMR or LC-MS analysis of a sample that has been stored for a while. | Degradation of the compound. | Verify the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature under an inert atmosphere. Consider re-purification if necessary. |
| Low yield in a reaction where this compound is a starting material. | The compound may have degraded, or it may be reacting with other components in the reaction mixture (e.g., nucleophilic solvents or bases). | Confirm the purity of the starting material before use. If using a nucleophilic solvent or base, consider adding it at a lower temperature and for a shorter reaction time. |
| Discoloration of the material (turning darker yellow or brown). | This may indicate the formation of degradation products. | While a slight yellow color is normal, significant darkening could indicate impurity formation.[1] It is advisable to check the purity by an appropriate analytical method (e.g., HPLC, GC-MS) before use. |
| Inconsistent reaction outcomes. | Potential instability of this compound under the specific reaction conditions. | Perform a small-scale stability study of this compound under your reaction conditions (without other reactants) to assess its stability. |
Data Summary
Table 1: Qualitative Stability of this compound Under Various Conditions
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Moderate; may degrade at high temperatures. | 3-Acetyl-2-hydroxypyridine |
| Neutral (pH 6-8) | High | - | |
| Basic (pH > 10) | Low to Moderate; susceptible to nucleophilic attack. | 3-Acetyl-2-hydroxypyridine | |
| Temperature | 0-8°C | High | - |
| Room Temperature (~25°C) | Moderate; store under inert gas. | Gradual formation of impurities. | |
| Elevated Temperature (>40°C) | Low; degradation rate increases significantly. | Various decomposition products. | |
| Light | Ambient Light | Moderate; long-term exposure may cause degradation. | Photodegradation products. |
| UV Light | Low | Significant degradation expected. | |
| Atmosphere | Inert (Nitrogen, Argon) | High | - |
| Air (Oxygen, Moisture) | Moderate; risk of oxidation and hydrolysis. | Oxidized and hydrolyzed byproducts. |
Table 2: Recommended Storage and Handling
| Parameter | Recommendation |
| Storage Temperature | 0-8°C[1] |
| Atmosphere | Inert gas (e.g., Nitrogen)[2] |
| Container | Tightly sealed, amber glass vial |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids.[2][3] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][7] |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., carbonate-bicarbonate buffer).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration of approximately 100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately quench any degradation by neutralizing the pH if necessary and analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
Protocol 2: Assessment of Photostability
-
Sample Preparation: Prepare two sets of solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) in transparent vials.
-
Control Sample: Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Light Exposure: Place both sets of vials in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Time Points: At specified time intervals, remove one exposed vial and one control vial for analysis.
-
Analysis: Analyze the samples by HPLC to quantify the amount of this compound remaining and detect any photodegradants.
-
Data Analysis: Compare the degradation in the light-exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
Caption: Proposed hydrolytic degradation of this compound.
Caption: General workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting low yields in reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 55676-21-6 [chemicalbook.com]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Removal of unreacted starting materials from 3-Acetyl-2-chloropyridine product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials and byproducts from the 3-Acetyl-2-chloropyridine product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying this compound are vacuum distillation (rectification) and column chromatography.[1] Liquid-liquid extraction is a critical step in the workup process to remove the bulk of water-soluble impurities before final purification.[1] While recrystallization is a common purification technique for solid compounds, it is less frequently documented for this compound, which is often isolated as a liquid.[2]
Q2: What are the likely unreacted starting materials and byproducts I need to remove?
A2: The impurities present in your crude product will depend on the synthetic route employed.
-
From 2-chloronicotinic acid and a methylating agent (e.g., methyl magnesium bromide):
-
From 3-acetylpyridine:
-
Unreacted 3-acetylpyridine: The primary starting material.
-
3-acetylpyridine N-oxide: An intermediate in this synthetic pathway.[1]
-
Other chlorinated pyridine isomers: Depending on the chlorinating agent and reaction conditions, other isomers may be formed.
-
Q3: How can I effectively remove water-soluble impurities after the reaction?
A3: A standard workup involves quenching the reaction mixture in water and then performing a liquid-liquid extraction. The aqueous phase is typically extracted with an organic solvent like ethyl acetate.[1] This process separates the desired product, which is soluble in the organic phase, from water-soluble salts and other polar impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Purity After Extraction
Problem: After performing a liquid-liquid extraction, the purity of the isolated this compound is still low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Increase the number of extractions with the organic solvent (e.g., from 1 to 3 times) to ensure all the product is transferred to the organic phase. |
| Emulsion Formation | If an emulsion forms at the interface of the aqueous and organic layers, it can trap the product. Try adding a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Incorrect pH of the Aqueous Layer | The pH of the aqueous layer can affect the solubility of impurities. Ensure the pH is adjusted appropriately during the workup as specified in the reaction protocol. For instance, after a Grignard reaction, the mixture is typically acidified.[1] |
| Presence of Solvent-Soluble Impurities | Extraction will not remove impurities that have similar solubility to the product in the chosen solvent system. In this case, a more selective purification method like column chromatography or vacuum distillation is necessary. |
Issues with Column Chromatography
Problem: Difficulty in separating this compound from impurities using column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the mobile phase is crucial for good separation. For pyridine derivatives, a mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. An ideal solvent system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. |
| Column Overloading | Loading too much crude product onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Streaking or Tailing of the Product Band | Pyridine-containing compounds can sometimes interact with the acidic silanol groups on the silica gel, leading to tailing. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase. |
| Co-elution of Impurities | If an impurity has a very similar polarity to the product, it may co-elute. In this case, try a different solvent system or consider a different purification technique like vacuum distillation, especially if the boiling points of the components are significantly different. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 155.58 | 114 °C at 15 mmHg | N/A |
| 2-Chloronicotinic acid | 157.55 | 316.8 °C at 760 mmHg | 176-178 °C (decomposes) |
| 2-(2'-chloropyridin-3-yl)propan-2-ol | 171.62 | High boiling point (likely >200 °C) | N/A |
| 3-Acetylpyridine | 121.14 | 220 °C at 760 mmHg | 8-9 °C |
| 3-Acetylpyridine N-oxide | 137.14 | N/A | 135-137 °C |
Table 2: Summary of Purification Methodologies and Expected Outcomes
| Purification Method | Typical Purity Achieved | Yield | Key Advantages | Common Issues |
| Vacuum Distillation | >99% (GC)[1] | 60-75%[1] | Highly effective for removing non-volatile impurities and those with significantly different boiling points. Scalable for larger quantities. | Requires specialized equipment. May not separate impurities with close boiling points. |
| Column Chromatography | >98% | Variable, depends on loading and separation | Highly versatile for separating compounds with different polarities. | Can be time-consuming and uses large amounts of solvent. Potential for product loss on the column. |
| Liquid-Liquid Extraction | Removes bulk impurities | High recovery | Simple and effective for initial workup. | Not a final purification step for high-purity material. |
Experimental Protocols
Protocol 1: Workup and Liquid-Liquid Extraction
This protocol is a general procedure following the synthesis of this compound from 2-chloronicotinic acid and a Grignard reagent.[1]
-
Quenching: The reaction mixture is slowly added to cold water under stirring.
-
Acidification: 6M Hydrochloric acid is added dropwise to the aqueous mixture, maintaining a low temperature (e.g., below 10 °C).
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate.
-
Combine and Dry: The organic layers are combined, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is based on the industrial-scale purification of this compound.[1]
-
Setup: The crude this compound is placed in a distillation flask equipped for vacuum distillation.
-
Removal of Low-Boiling Impurities: The system is heated, and low-boiling point substances are removed under an initial vacuum.
-
Fractional Distillation: The vacuum is increased, and the temperature is gradually raised. The fraction corresponding to the boiling point of this compound (approximately 114 °C at 15 mmHg) is collected.
-
Monitoring: The purity of the collected fractions can be monitored by Gas Chromatography (GC).
Protocol 3: General Protocol for Column Chromatography Purification
This is a general guideline for the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with the crude product. A good solvent system (e.g., a mixture of hexane and ethyl acetate) will show good separation of the product spot from impurity spots, with an Rf value for the product of around 0.2-0.4.
-
Column Packing: A chromatography column is packed with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a suitable volatile solvent and loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting low purity issues.
References
GHS hazard and safety information for 1-(2-chloropyridin-3-yl)ethanone
This guide provides essential GHS hazard and safety information for researchers, scientists, and drug development professionals working with 1-(2-chloropyridin-3-yl)ethanone (CAS No. 55676-21-6).
GHS Hazard and Safety Summary
The following table summarizes the GHS classification for 1-(2-chloropyridin-3-yl)ethanone.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | ||
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Quantitative Safety Data
| Property | Value | Source |
| Molecular Formula | C7H6ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Boiling Point | 114°C / 15mmHg | [2] |
| Flash Point | >110°C | [2] |
| Density | 1.233±0.06 g/cm3 (Predicted) | [2] |
Troubleshooting Guide
Q1: I accidentally spilled a small amount of 1-(2-chloropyridin-3-yl)ethanone on my lab bench. What should I do?
A1: For a small spill, first ensure the area is well-ventilated and eliminate any nearby ignition sources.[3] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4] Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it into a suitable container for chemical waste.[3] Clean the spill area with soap and water.[5] Dispose of the waste according to your institution's hazardous waste disposal procedures.[5]
Q2: I think I may have inhaled vapors of 1-(2-chloropyridin-3-yl)ethanone. What are the initial first aid steps?
A2: Immediately move to an area with fresh air.[6] If you feel unwell or experience respiratory irritation, seek medical attention immediately.[7] Inform your supervisor and consult the Safety Data Sheet (SDS) for detailed first-aid procedures.
Q3: What should I do if 1-(2-chloropyridin-3-yl)ethanone comes into contact with my skin or eyes?
A3:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove any contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately rinse your eyes cautiously with water for several minutes.[7] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[7] Seek immediate medical attention.[2]
Q4: How should I properly store 1-(2-chloropyridin-3-yl)ethanone in the lab?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep it away from heat, sparks, open flames, and other ignition sources.[3] It is also recommended to store it under an inert atmosphere as it may be air and moisture sensitive.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-(2-chloropyridin-3-yl)ethanone?
A1: The primary hazards are that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][9]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: You should always wear protective gloves, a lab coat or other protective clothing, and eye/face protection (safety glasses or goggles).[6][7] Work in a well-ventilated area or under a chemical fume hood.[7]
Q3: What are the known incompatibilities for 1-(2-chloropyridin-3-yl)ethanone?
A3: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
Q4: What should I do in case of a fire involving 1-(2-chloropyridin-3-yl)ethanone?
A4: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish the fire.[3] Note that this material is a combustible liquid.[3]
Experimental Workflow: Spill Response
Caption: Workflow for handling a small spill of 1-(2-chloropyridin-3-yl)ethanone.
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. 55676-21-6|1-(2-Chloropyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Acetyl-2-chloropyridine
For researchers and professionals in the fields of organic synthesis and drug development, the efficient synthesis of key intermediates is paramount. 3-Acetyl-2-chloropyridine is a crucial building block in the preparation of various pharmaceutical and agrochemical compounds.[1] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a comprehensive overview of their methodologies, yields, and purities to assist in selecting the most suitable pathway for your research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound can be effectively achieved through multiple pathways, primarily distinguished by their starting materials. The two routes detailed below involve the use of either 2-chloronicotinic acid or 2-chloronicotinonitrile as the precursor.
| Parameter | Route 1: From 2-Chloronicotinic Acid | Route 2: From 2-Chloronicotinonitrile |
| Starting Material | 2-Chloronicotinic acid | 2-Chloronicotinonitrile |
| Key Reagents | Lithium-containing compound (e.g., LiOH·H₂O), Methyl magnesium bromide | Methyl magnesium chloride |
| Yield | 55-77%[2] | 65%[2] |
| Purity (GC) | 98.5%[2] | Not specified |
| Reaction Conditions | Mild, involves formation of a lithium salt intermediate followed by Grignard addition[2] | Requires a significant excess of Grignard reagent[2] |
| Advantages | High product purity, safe and simple operation, suitable for large-scale production[2] | A viable alternative route. |
| Disadvantages | Can involve multiple steps (salt formation, then Grignard reaction). | The starting material, 2-chloronicotinonitrile, is relatively expensive, and the use of excess Grignard reagent is not ideal for scale-up.[2] |
Experimental Protocols
Route 1: Synthesis from 2-Chloronicotinic Acid
This method proceeds in two main stages: the formation of a lithium salt of 2-chloronicotinic acid, followed by a Grignard reaction.[2]
Step 1: Synthesis of Lithium 2-chloronicotinate
-
In a suitable reaction vessel, dissolve 2-chloronicotinic acid in water.
-
Add a lithium-containing compound, such as lithium hydroxide monohydrate, to the solution.
-
Stir the mixture at a controlled temperature of 40-50 °C for approximately 2 hours.
-
Cool the reaction mixture to below 20 °C and collect the precipitated lithium 2-chloronicotinate by suction filtration.
-
Dry the product in an oven.
Step 2: Synthesis of this compound
-
To a reaction kettle, add 2-methyltetrahydrofuran and the dried lithium 2-chloronicotinate under a nitrogen atmosphere.
-
Cool the mixture to below -4 °C.
-
Slowly add a solution of methyl magnesium bromide (1.2 equivalents) while maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to proceed for 2 hours at a controlled temperature.
-
Quench the reaction by slowly adding it to a pre-cooled aqueous solution of an acid (e.g., hydrochloric acid or sulfuric acid).
-
Separate the organic layer and extract the aqueous layer with 2-methyltetrahydrofuran.
-
Combine the organic layers, wash with a sodium carbonate solution and then with water.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by reduced pressure rectification to yield this compound.[2]
Route 2: Synthesis from 2-Chloronicotinonitrile
This route involves the direct reaction of 2-chloronicotinonitrile with a Grignard reagent.
-
In a suitable reaction vessel under an inert atmosphere, dissolve 2-chloronicotinonitrile in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., 0 °C).
-
Slowly add an excess of methyl magnesium chloride solution (e.g., 4.27 equivalents).[2]
-
Allow the reaction to stir at a controlled temperature until completion, as monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product, for instance by column chromatography, to obtain this compound.
Synthesis Pathway Visualizations
Caption: Synthetic pathway from 2-Chloronicotinic Acid.
Caption: Synthetic pathway from 2-Chloronicotinonitrile.
References
A Comparative Guide to the Reactivity of 3-Acetyl-2-chloropyridine and 3-Acetyl-2-bromopyridine in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the strategic selection of building blocks is crucial for efficient and robust reaction outcomes. Halogenated pyridines are a cornerstone of modern synthetic chemistry, offering versatile handles for a variety of cross-coupling reactions. This guide provides an objective comparison of the performance of 3-acetyl-2-chloropyridine and 3-acetyl-2-bromopyridine in three common and powerful palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
The fundamental difference in reactivity between these two substrates lies in the carbon-halogen bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, which dictates that 3-acetyl-2-bromopyridine is generally more reactive in the rate-determining oxidative addition step of the catalytic cycle.[1] This increased reactivity often translates to milder reaction conditions, shorter reaction times, and broader catalyst scope. Conversely, this compound, while typically less expensive and more readily available, often necessitates more forcing conditions or specialized, highly active catalyst systems to achieve comparable yields.[1]
Quantitative Data Summary
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Acetyl-2-bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 4-12 | >90 (expected) |
| This compound | XPhos Pd G3 | K₃PO₄ | Toluene | 100 / 8-16 | >90 (expected) |
Table 2: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Acetyl-2-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96[2] |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 110 / 12 | Moderate (expected) |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Acetyl-2-bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | ~60 (for a related substrate)[3] |
| This compound | BrettPhos Pd G3 | LiHMDS | THF | 80 / 6-12 | Good (expected) |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on established procedures for structurally similar compounds and serve as a robust starting point for optimization.[2][4][5]
Suzuki-Miyaura Coupling of 3-Acetyl-2-halopyridine with Phenylboronic Acid
Materials:
-
3-Acetyl-2-halopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%) for the bromo-substrate; XPhos Pd G3 (2 mol%) for the chloro-substrate
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL) and Water (1 mL), degassed
-
Anhydrous Toluene (5 mL), degassed (for the chloro-substrate)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-acetyl-2-halopyridine, phenylboronic acid, palladium catalyst/precatalyst, ligand (if applicable), and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling of 3-Acetyl-2-halopyridine with Phenylacetylene
Materials:
-
3-Acetyl-2-halopyridine (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%) for the bromo-substrate; Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%) for the chloro-substrate
-
Triphenylphosphine (PPh₃, 5.0 mol%) for the bromo-substrate
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Triethylamine (Et₃N, 1 mL)
-
Anhydrous Dimethylformamide (DMF, 2 mL)
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst, ligand (if applicable), and copper(I) iodide.
-
Add the anhydrous DMF and stir for 30 minutes.
-
Add the 3-acetyl-2-halopyridine and phenylacetylene, followed by triethylamine.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 3-Acetyl-2-halopyridine with Morpholine
Materials:
-
3-Acetyl-2-halopyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and BINAP (4 mol%) for the bromo-substrate; BrettPhos Pd G3 (2 mol%) for the chloro-substrate
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol) for the bromo-substrate; Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol) for the chloro-substrate
-
Anhydrous Toluene (5 mL) for the bromo-substrate; Anhydrous Tetrahydrofuran (THF, 5 mL) for the chloro-substrate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst/precatalyst, ligand (if applicable), and base.
-
Add the 3-acetyl-2-halopyridine and a stir bar.
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent followed by the morpholine via syringe.
-
Place the reaction tube in a preheated oil bath at the specified temperature and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized experimental workflow.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Catalytic Cycle
Generalized Experimental Workflow
References
A Comparative Guide to the Synthesis of 3-Acetyl-2-chloropyridine: Alternative Reagents to Methyl Magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-acetyl-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on the use of methyl magnesium bromide as a Grignard reagent. While effective, the quest for improved yields, milder reaction conditions, and enhanced safety profiles has driven the exploration of alternative synthetic strategies. This guide provides an objective comparison of various methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the optimal method for their specific needs.
Comparison of Synthetic Efficacy: A Quantitative Overview
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Starting Material | Reagent(s) | Catalyst | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 2-Chloronicotinic acid | 2.5 equiv. Methyl magnesium bromide | - | 77 | Not Specified | Readily available starting material. | Potential for side reactions and purification challenges. |
| 2-Chloronicotinic acid lithium salt | 1.5 equiv. Methyl magnesium bromide | - | 73.8 | 99.5 | High purity and yield, mild conditions.[1] | Requires pre-formation of the lithium salt. |
| Methyl 2-chloronicotinate | Methyl magnesium bromide | - | 66 | Not Specified | Commercially available starting material. | Moderate yield, starting material can be expensive.[1] |
| 2-Chloronicotinic acid Weinreb amide | 2.5 equiv. Methyl magnesium chloride | - | 72 | Not Specified | Good yield.[1] | Requires synthesis of the Weinreb amide.[1] |
| 2-Chloronicotinonitrile | 4.27 equiv. Methyl magnesium chloride | - | 65 | Not Specified | Alternative to acid derivatives. | Expensive starting material, requires large excess of Grignard reagent.[1] |
| 2-Chloronicotinoyl chloride | Tetramethyltin | Bis(benzonitrile)palladium(II) dichloride | 54 | Not Specified | True alternative to Grignard reagents. | Low yield, expensive and toxic tin reagent, requires a palladium catalyst.[1] |
Synthetic Pathways Overview
The following diagram illustrates the different synthetic routes to this compound discussed in this guide.
Caption: Synthetic routes to this compound.
Experimental Protocols
The following are representative experimental protocols for the key synthetic methods. These are based on literature reports and should be adapted and optimized for specific laboratory conditions.
Method 1: From 2-Chloronicotinic acid lithium salt with Methyl Magnesium Bromide
This method, detailed in patent CN115611802B, offers high yield and purity.[1]
Step 1: Preparation of 2-Chloronicotinic acid lithium salt
-
To a solution of 2-chloronicotinic acid in water, add one equivalent of lithium hydroxide monohydrate.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Remove the water under reduced pressure to yield the dry 2-chloronicotinic acid lithium salt.
Step 2: Synthesis of this compound
-
Suspend the dried 2-chloronicotinic acid lithium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of a solution of methyl magnesium bromide in THF, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Method 2: From 2-Chloronicotinoyl chloride with Tetramethyltin
This method provides a true alternative to Grignard reagents but with a lower yield and the use of a toxic reagent.[1]
-
To a solution of 2-chloronicotinoyl chloride in an anhydrous, aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere, add a catalytic amount of bis(benzonitrile)palladium(II) dichloride.
-
To this mixture, add a stoichiometric amount of tetramethyltin.
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography on silica gel.
Potential Alternative Reagents: Organozinc and Organocuprates
While specific examples for the synthesis of this compound are not prevalent in the reviewed literature, organozinc and organocuprate (Gilman) reagents represent viable theoretical alternatives to methyl magnesium bromide.
-
Organozinc Reagents (e.g., Dimethylzinc or Methylzinc chloride): These reagents are generally less reactive than Grignard reagents, which can lead to higher selectivity and tolerance of other functional groups. A potential synthetic route could involve the reaction of 2-chloronicotinoyl chloride with a methylzinc reagent, likely in the presence of a palladium or nickel catalyst (a Negishi-type coupling).
-
Organocuprate Reagents (e.g., Lithium dimethylcuprate): Gilman reagents are known for their soft nucleophilicity and are particularly effective in reactions with acid chlorides to yield ketones without the common side reaction of addition to the ketone product to form a tertiary alcohol. The reaction of 2-chloronicotinoyl chloride with lithium dimethylcuprate would be expected to produce this compound cleanly.
Further research and experimental validation are required to establish the efficacy of these organozinc and organocuprate reagents for this specific transformation.
Conclusion
The synthesis of this compound can be accomplished through various pathways, each with its own set of advantages and disadvantages. The use of 2-chloronicotinic acid lithium salt with methyl magnesium bromide appears to be a highly efficient method, offering both high yield and purity under mild conditions.[1] For researchers seeking to avoid Grignard reagents entirely, the Stille coupling of 2-chloronicotinoyl chloride with tetramethyltin is an option, albeit with a lower yield and the use of more hazardous materials.[1] The exploration of organozinc and organocuprate reagents presents an interesting avenue for future research to develop even more selective and robust synthetic methods for this important chemical intermediate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, purity, and safety considerations.
References
Validating the Structure of 3-Acetyl-2-chloropyridine Derivatives: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-Acetyl-2-chloropyridine serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The precise characterization of its derivatives is crucial for understanding their chemical properties and biological activities. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this compound derivatives, supported by experimental data from analogous compounds and detailed experimental protocols.
The Power of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. For this compound derivatives, ¹H and ¹³C NMR spectroscopy provides definitive information on the substitution pattern of the pyridine ring and modifications to the acetyl group. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, the precise connectivity of atoms can be established.
Comparative NMR Data Analysis
Table 1: ¹H NMR Spectral Data Comparison of this compound and Analogous Compounds
| Compound | Solvent | H-4 (δ, ppm, multiplicity, J (Hz)) | H-5 (δ, ppm, multiplicity, J (Hz)) | H-6 (δ, ppm, multiplicity, J (Hz)) | Acetyl-CH₃ (δ, ppm, multiplicity) | Other Protons (δ, ppm) |
| This compound | CDCl₃ | 7.91 (dd, J = 7.5, 2.0) | 7.34 (dd, J = 7.5, 5.0) | 8.44 (dd, J = 5.0, 2.0) | 2.68 (s) | - |
| 1-(Pyridin-2-yl)ethanone | CDCl₃ | 7.85 (t, J = 7.7) | 7.45 (t, J = 6.6) | 8.70 (d, J = 4.7) | 2.70 (s) | H-3: 7.90 (d, J = 7.9) |
| 1-(3-Chloropyridin-2-yl)ethanone | CDCl₃ | 7.85 (dd, J = 8.1, 1.5) | 7.40 (dd, J = 8.1, 4.6) | 8.55 (dd, J = 4.6, 1.5) | 2.72 (s) | - |
| 2-Methyl-1-(pyridin-2-yl)propan-1-one | CDCl₃ | 7.82 (m) | 7.44 (m) | 8.67 (m) | - | CH: 4.10 (sep), CH₃: 1.20 (d) |
Table 2: ¹³C NMR Spectral Data Comparison of this compound and Analogous Compounds
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C=O (δ, ppm) | Acetyl-CH₃ (δ, ppm) |
| This compound | CDCl₃ | ~151 | ~133 | ~138 | ~127 | ~149 | ~198 | ~29 |
| 1-(Pyridin-2-yl)ethanone | CDCl₃ | 153.8 | 121.7 | 136.8 | 127.1 | 148.9 | 200.2 | 25.8 |
| 1-(3-Chloropyridin-2-yl)ethanone | CDCl₃ | 150.1 | 131.5 | 139.2 | 126.8 | 146.7 | 199.1 | 26.1 |
| 2-Methyl-1-(pyridin-2-yl)propan-1-one | CDCl₃ | 146.1 | 126.4 | 143.4 | 129.7 | 145.9 | 201.5 | 18.4 (CH₃) |
Note: The ¹³C NMR data for this compound is estimated based on typical chemical shifts for similar structures, as precise literature data was not found.
Experimental Protocols
A detailed and consistent experimental protocol is essential for obtaining high-quality, comparable NMR data.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound derivative for ¹H NMR analysis (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent may depend on the solubility of the derivative.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Visualization of the Validation Workflow
The structural validation of a novel this compound derivative is a logical process that integrates synthesis and various analytical techniques, with NMR spectroscopy at its core.
Caption: General workflow for the synthesis and structural validation of this compound derivatives.
The logical relationships within the NMR-based structure elucidation process itself can be further detailed.
Caption: Logical flow for elucidating molecular structure using 1D and 2D NMR techniques.
A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 3-Acetyl-2-chloropyridine
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. 3-Acetyl-2-chloropyridine is a valuable building block, offering multiple reaction sites for the construction of complex molecular architectures. The choice of catalyst is paramount in dictating the success, efficiency, and selectivity of cross-coupling reactions involving this substrate. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this compound, supported by experimental data to facilitate catalyst selection and methods development.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with arylboronic acids provides access to a diverse range of 3-acetyl-2-arylpyridines, which are important precursors in medicinal chemistry. The performance of various palladium catalysts in reactions with the closely related substrate, 2-chloropyridine-3-boronic acid, offers valuable insights into catalyst selection for this compound.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Chloropyridine Analogs
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%)[1] | Catalyst Loading (mol%)[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), 2-chloropyridine-3-boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[2][3]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).[2]
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amine nucleophiles.[4] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl amines from this compound. The choice of ligand is critical for achieving high yields and functional group tolerance.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles
While specific comparative data for this compound is limited, studies on related chloro-heterocycles provide a strong basis for catalyst selection.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | High | Effective for a range of anilines with 2,4-dichloropyridine.[5] |
| Pd(OAc)₂ | dppf | NaOtBu | Toluene | 110 | Good to Excellent | General conditions for amination of heteroaryl chlorides. |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH/H₂O | 100 | Good | Effective for amination of various chloropyridines. |
Experimental Protocol: Buchwald-Hartwig Amination
A representative procedure for the Buchwald-Hartwig amination is as follows:
-
In a glovebox, a vial is charged with the palladium precatalyst, ligand, and base.
-
The aryl halide and amine are then added, followed by the solvent.
-
The vial is sealed and heated with stirring for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.
-
The filtrate is concentrated, and the residue is purified by chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 3-acetyl-2-alkynylpyridines.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Table 3: Common Catalysts for Sonogashira Coupling of Halopyridines
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65 | Good to Excellent | Effective for a wide range of iodopyridines and terminal alkynes.[7] |
| Pd(PPh₃)₄ | CuI | Et₃N/THF | Room Temp. | High | Used for the synthesis of fluorinated alkynylpyridines.[8] | |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 40-50 | High | Effective for various aryl halides. |
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling is as follows:[7]
-
To a degassed solution of the halopyridine (1.0 equiv) in a suitable solvent (e.g., DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 5 mol%), and the base (e.g., Et₃N, excess).[7]
-
Add the terminal alkyne (1.1-1.5 equiv).
-
Heat the reaction mixture at the desired temperature (e.g., 65 °C) and monitor by TLC or GC-MS.[7]
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Vinylation of this compound
The Heck reaction provides a method for the C-C bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction can be used to introduce vinyl groups at the 2-position of this compound.
Table 4: Representative Catalysts for the Heck Reaction
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Good to Excellent | A classic and effective system for aryl bromides. |
| PdCl₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 | Good | Often used for activated aryl chlorides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | High | Effective for electron-rich and -neutral aryl chlorides. |
Experimental Protocol: Heck Reaction
A general protocol for the Heck reaction is as follows:[9]
-
In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).[9]
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.[9]
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.[9]
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.[9]
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.[9]
-
Concentrate the solvent and purify the product by column chromatography.
This comparative guide provides a foundation for selecting and optimizing catalytic systems for the functionalization of this compound. The provided data and protocols, primarily derived from analogous systems, should serve as a valuable starting point for researchers in their synthetic endeavors. Further optimization for the specific substrate and coupling partner is often necessary to achieve the desired outcome with high efficiency.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. cir.nii.ac.jp [cir.nii.ac.jp]
Comparative Analysis of 3-Acetyl-2-chloropyridine Analogs: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical 3-Acetyl-2-chloropyridine analogs, focusing on their cross-reactivity profiles against a panel of protein kinases. This compound is a key chemical intermediate used in the synthesis of various bioactive molecules.[1] Notably, it is a reagent in the synthesis of Volitinib, a highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) kinase, which is a target in cancer therapy.[2][3] Understanding the selectivity of analogs derived from this scaffold is crucial for developing targeted therapies with minimal off-target effects.
The following sections present hypothetical cross-reactivity data for a series of this compound analogs, detailed experimental protocols for assessing selectivity, and visualizations of relevant biological pathways and experimental workflows. This information is based on established methodologies for kinase inhibitor profiling.
Quantitative Data Presentation: Kinase Selectivity Profile
The inhibitory activity of three hypothetical analogs (ACP-A, ACP-B, and ACP-C) was assessed against the primary target, c-Met, and a panel of representative kinases from different families to determine their selectivity. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).
Table 1: Inhibitory Activity (IC50, nM) of this compound Analogs against a Panel of Protein Kinases
| Kinase Target | Analog ACP-A | Analog ACP-B | Analog ACP-C |
| c-Met | 5 | 8 | 15 |
| VEGFR2 | 50 | 250 | >1000 |
| EGFR | 150 | >1000 | >1000 |
| PDGFRβ | 75 | 500 | >1000 |
| Abl | >1000 | >1000 | >1000 |
| Src | 200 | 800 | >1000 |
| PKA | >5000 | >5000 | >5000 |
| CDK2 | >1000 | >1000 | >1000 |
Data Interpretation:
-
Analog ACP-A shows high potency against the primary target c-Met but also exhibits significant off-target activity against VEGFR2, EGFR, and PDGFRβ, indicating a lower selectivity profile.
-
Analog ACP-B maintains good potency for c-Met with reduced off-target effects compared to ACP-A, suggesting improved selectivity.
-
Analog ACP-C displays the highest selectivity for c-Met, with minimal to no activity against the other kinases in the panel at concentrations up to 1000 nM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase.
-
Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified.
-
Materials:
-
Recombinant human kinases (e.g., c-Met, VEGFR2, EGFR)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted to create a concentration gradient.
-
The recombinant kinase and its specific substrate are mixed in the assay buffer.
-
The test compound dilutions are added to the kinase-substrate mixture in the wells of a 384-well plate and incubated for a short period (e.g., 10 minutes) at room temperature.
-
The kinase reaction is initiated by adding ATP to each well.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Cellular Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase for survival and proliferation.
-
Principle: The assay measures the number of viable cells after treatment with the test compounds. A reduction in cell viability indicates cytotoxic or cytostatic effects.
-
Materials:
-
Cancer cell line with known dependence on c-Met signaling (e.g., a gastric cancer cell line with c-Met amplification).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with serial dilutions of the test compounds.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
Mandatory Visualizations
Signaling Pathway
Caption: The c-Met signaling pathway, a key regulator of cell growth and motility.
Experimental Workflow
Caption: Workflow for assessing the cross-reactivity of kinase inhibitors.
References
Comparative Efficacy of Anticancer Agents Derived from 3-Acetyl-2-chloropyridine: A Guide for Researchers
For Immediate Publication
A comprehensive analysis of pharmaceuticals synthesized from the key intermediate 3-Acetyl-2-chloropyridine reveals distinct efficacy profiles and mechanisms of action. This guide provides a comparative overview of Savolitinib, a notable c-Met inhibitor, and discusses the broader classes of azaquinolinone and triazolopyridine anticancer agents, all originating from this versatile precursor. Detailed experimental protocols and signaling pathway visualizations are presented to support further research and development in this critical area of oncology.
Researchers in drug discovery and development are continually seeking novel and effective anticancer agents. The chemical intermediate this compound has emerged as a valuable starting material for the synthesis of a variety of pharmaceuticals, including those with potent anti-tumor activity. This guide offers an in-depth comparison of the efficacy of drugs derived from this precursor, with a focus on the c-Met inhibitor Savolitinib and the broader drug classes of azaquinolinones and triazolopyridines.
Efficacy Data Summary
The following tables summarize the quantitative efficacy data for Savolitinib and representative data for the azaquinolinone and triazolopyridine classes of anticancer agents. Direct comparative studies between specific drugs from these classes, all derived from this compound, are limited in publicly available literature. The data presented here is collated from various studies to provide a basis for informed comparison.
Table 1: In Vitro Efficacy of Savolitinib (c-Met Inhibitor)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H1993 | Non-Small Cell Lung Cancer | 4.20 | [1] |
| EBC-1 | Non-Small Cell Lung Cancer | 2.14 | [1] |
| NCI-H441 | Non-Small Cell Lung Cancer | 3 | [2] |
| GTL-16 | Gastric Cancer | <5 | [3] |
Table 2: Clinical Efficacy of Savolitinib in MET-Amplified Cancers
| Clinical Trial | Cancer Type | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| SACHI (Phase III) | EGFR-mutated, MET-amplified NSCLC | Savolitinib + Osimertinib | 8.2 months | - | [4] |
| SACHI (Phase III) | EGFR-mutated, MET-amplified NSCLC | Chemotherapy | 4.5 months | - | [4] |
| Phase II Study | MET-amplified mCRC | Savolitinib | Stable Disease (in 2 of 5 patients) | 0% | [5][6] |
Note: NSCLC denotes Non-Small Cell Lung Cancer; mCRC denotes metastatic Colorectal Cancer.
Table 3: Representative Efficacy of Azaquinolinone and Triazolopyridine Derivatives
While specific azaquinolinone and triazolopyridine anticancer agents confirmed to be synthesized from this compound with publicly available efficacy data are not readily identifiable, the following represents the general potency of these classes of compounds against various cancer cell lines.
| Compound Class | Representative Compound(s) | Cell Line(s) | IC50 Range (µM) | Reference |
| Azaquinolinone | (Specific derivatives from referenced patents) | Various | (Data not publicly available in searched documents) | [7] |
| Triazolopyridine | (Specific derivatives from referenced patents) | Various | (Data not publicly available in searched documents) | [7] |
Note: The patents referenced indicate the use of this compound in the synthesis of these classes of compounds, but specific efficacy data for named compounds was not found in the public domain during this search.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. The following outlines the typical experimental protocols used to assess the anticancer activity of the discussed pharmaceuticals.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., H1993, EBC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Savolitinib) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total c-Met, phosphorylated c-Met, downstream signaling molecules like AKT and ERK) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological and experimental processes are essential for clear communication in scientific research.
Caption: c-Met Signaling Pathway and the inhibitory action of Savolitinib.
Caption: General experimental workflow for evaluating anticancer drug efficacy.
Discussion and Future Directions
The data presented underscores the potential of this compound as a scaffold for the development of potent anticancer agents. Savolitinib, a c-Met inhibitor, has demonstrated significant clinical activity in MET-amplified non-small cell lung cancer, a patient population with a clear biomarker for treatment selection. The SACHI trial results, showing a significant improvement in progression-free survival when Savolitinib is combined with Osimertinib compared to chemotherapy, are particularly noteworthy for this patient subgroup.[4][8]
While patents indicate that azaquinolinones and triazolopyridines are also synthesized from this compound, a lack of publicly available, direct comparative efficacy data for specific named entities from these classes makes a head-to-head comparison with Savolitinib challenging.[7] Future research should focus on identifying and evaluating the efficacy of these specific derivatives to fully understand the therapeutic landscape of compounds originating from this versatile precursor.
Further investigations into the mechanisms of action of azaquinolinone and triazolopyridine derivatives are also warranted. Understanding their specific molecular targets and signaling pathways will be crucial for identifying patient populations most likely to benefit and for the rational design of combination therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Savolitinib - NCI [dctd.cancer.gov]
- 4. onclive.com [onclive.com]
- 5. A Phase 2 study of Savolitinib in Patients with MET Amplified Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 2 study of Savolitinib in Patients with MET Amplified Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN115611802B - Synthetic method of this compound - Google Patents [patents.google.com]
- 8. ilcn.org [ilcn.org]
A Comparative Analysis of HPLC-UV and HPLC-MS for the Quantification of 3-Acetyl-2-chloropyridine
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 3-Acetyl-2-chloropyridine is paramount for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing in this field, with Ultraviolet (UV) and Mass Spectrometry (MS) detectors being two of the most common choices. This guide provides an objective comparison of HPLC-UV and HPLC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies to aid in selecting the most appropriate technique for your analytical needs.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously monitored throughout the manufacturing process. Both HPLC-UV and HPLC-MS offer robust solutions for this purpose, but they differ significantly in their principles, sensitivity, selectivity, and complexity.
At a Glance: Key Performance Differences
HPLC coupled with Mass Spectrometry (HPLC-MS) generally offers superior sensitivity and selectivity compared to HPLC with UV detection.[1][2] This makes HPLC-MS the preferred method for trace-level quantification and in complex matrices where specificity is crucial. Conversely, HPLC-UV is a cost-effective and robust technique, well-suited for routine analysis of less complex samples where the analyte concentration is relatively high.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative protocols for the analysis of this compound using both HPLC-UV and HPLC-MS.
Sample Preparation
A standardized sample preparation protocol is essential for both methods to ensure consistency and accuracy.
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the desired concentration range for each method.
-
Sample Solution: Accurately weigh a known amount of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the respective method.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter and prevent column clogging.[3][4][5]
HPLC-UV Method
This protocol outlines a typical reversed-phase HPLC method with UV detection for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
HPLC-MS Method
This protocol describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
HPLC Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z of protonated this compound
-
Product Ion (Q3): A specific fragment ion for quantification
-
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of the HPLC-UV and HPLC-MS methods for the analysis of this compound. The values are representative and based on typical performance for similar small molecules.[6]
| Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.05-0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~0.1-1.5 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Note: The acceptance criteria for precision and accuracy are based on ICH Q2(R1) guidelines.[7][8][9] The wider acceptance range for HPLC-MS/MS precision and accuracy reflects the analysis at much lower concentrations.
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. organomation.com [organomation.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Acetyl-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-acetyl-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, is of paramount importance for drug discovery and process development. This guide provides a comprehensive comparison of the two primary synthetic methodologies, evaluating them on cost, yield, safety, and scalability to inform the selection of the most appropriate route for specific research and manufacturing needs.
Executive Summary
Two principal synthetic pathways to this compound are critically examined: Route 1 , commencing from 2-chloronicotinic acid, and Route 2 , which utilizes 3-acetylpyridine as the starting material. The analysis reveals that while both routes are viable, they present distinct advantages and disadvantages. Route 1, particularly a patented method involving a Grignard reaction with the lithium salt of 2-chloronicotinic acid, emerges as a more cost-effective and scalable option, offering high yields and purity. In contrast, Route 2 is hampered by a lower overall yield and the higher cost of its starting material, rendering it less suitable for large-scale production.
Data Presentation: A Quantitative Comparison
The following tables provide a detailed breakdown of the estimated costs and key reaction parameters for the two primary synthetic routes. Costs are estimated based on currently available bulk pricing for reagents and solvents.
Table 1: Cost-Benefit Analysis of this compound Synthesis Methods
| Parameter | Route 1: From 2-Chloronicotinic Acid | Route 2: From 3-Acetylpyridine |
| Starting Material | 2-Chloronicotinic Acid | 3-Acetylpyridine |
| Key Reagents | Lithium Hydroxide, Methylmagnesium Bromide | 30% Hydrogen Peroxide, Phosphorus Oxychloride |
| Overall Yield | ~74%[1] | ~33%[1] |
| Purity | High (99.5% by GC)[1] | Not explicitly stated, requires purification |
| Estimated Reagent Cost per Mole of Product * | ~$250 - $350 | ~$400 - $600 |
| Key Advantages | High yield and purity, suitable for large-scale production, readily available starting material. | Fewer synthetic steps in the final chlorination stage. |
| Key Disadvantages | Requires handling of Grignard reagents. | Low overall yield, expensive starting material, use of a strong oxidizing agent and a hazardous chlorinating agent. |
*Note: Estimated reagent costs are based on a hypothetical 1-mole scale reaction and bulk pricing found in late 2025. Actual costs may vary depending on supplier, quantity, and market fluctuations.
Table 2: Detailed Reagent and Solvent Cost Estimation (per mole of starting material)
| Reagent/Solvent | Route 1: From 2-Chloronicotinic Acid | Route 2: From 3-Acetylpyridine |
| Starting Material | 2-Chloronicotinic Acid (~$26/kg) | 3-Acetylpyridine (~$50/kg) |
| Lithium Hydroxide | ~$5/kg | - |
| Methylmagnesium Bromide (3M in Ether) | ~$184/mole | - |
| 30% Hydrogen Peroxide | - | ~$10/L |
| Phosphorus Oxychloride | - | ~$100/kg |
| Tetrahydrofuran (Solvent) | ~$15/L | - |
| Ethyl Acetate (Extraction) | ~$5/L | ~$5/L |
| Hydrochloric Acid (Workup) | ~$1/L | ~$1/L |
Experimental Protocols
Route 1: Synthesis from 2-Chloronicotinic Acid via its Lithium Salt
This method is adapted from a patented industrial process and is noted for its high yield and purity[1].
Step 1: Formation of 2-Chloronicotinic Acid Lithium Salt
-
To a suitable reactor, add water and lithium hydroxide monohydrate.
-
Add 2-chloronicotinic acid portion-wise while stirring.
-
Heat the mixture to ensure complete reaction to the lithium salt.
-
Dry the resulting 2-chloronicotinic acid lithium salt.
Step 2: Grignard Reaction
-
Suspend the dried 2-chloronicotinic acid lithium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to below -4°C.
-
Slowly add a solution of methylmagnesium bromide (typically 1.2 equivalents) in ether, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for 1 hour at a controlled temperature.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of 6M hydrochloric acid, keeping the temperature below 10°C.
-
After quenching, warm the mixture to 20-25°C and stir for 2 hours.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Route 2: Synthesis from 3-Acetylpyridine
This two-step process involves N-oxidation followed by chlorination[1].
Step 1: Synthesis of 3-Acetylpyridine N-oxide
-
Dissolve 3-acetylpyridine in a suitable solvent.
-
Add 30% hydrogen peroxide and heat the mixture to facilitate the oxidation to the N-oxide.
-
Monitor the reaction for completion.
-
Upon completion, the product can be isolated and purified by standard methods.
Step 2: Chlorination of 3-Acetylpyridine N-oxide
-
To the purified 3-acetylpyridine N-oxide, add phosphorus oxychloride.
-
Heat the reaction mixture to 100°C for 1 hour.
-
After cooling, carefully quench the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over a drying agent, and concentrate it under reduced pressure.
-
Purify the crude product to obtain this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Route 1: From 2-Chloronicotinic Acid.
Caption: Route 2: From 3-Acetylpyridine.
Conclusion
Based on this comparative analysis, the synthesis of this compound starting from 2-chloronicotinic acid (Route 1) is the more advantageous method for large-scale production. Its high overall yield, the high purity of the final product, and the lower estimated cost of starting materials make it economically superior to the route starting from 3-acetylpyridine (Route 2). While Route 2 is a chemically feasible pathway, its low yield and higher starting material cost are significant drawbacks for industrial applications. For laboratory-scale synthesis where cost and yield are less critical, either route could be employed depending on the availability of starting materials and reagents. Researchers and process chemists should carefully consider these factors when selecting a synthetic strategy for this compound.
References
A Comparative Guide to the Biological Activity of 3-Acetyl-2-chloropyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
3-Acetyl-2-chloropyridine serves as a pivotal scaffold in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of novel therapeutic agents. This guide provides an objective comparison of the biological activities of this compound analogs, focusing on their anti-inflammatory and anticancer properties. The information herein is supported by experimental data from various studies, offering insights into structure-activity relationships (SAR) and potential therapeutic applications.
Anti-inflammatory Activity
Derivatives of pyridine are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. While direct comparative data for this compound is limited, studies on related pyridine derivatives provide valuable insights into how structural modifications can modulate anti-inflammatory potency.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX-2 inhibitory activity of various pyridine and pyrimidine derivatives, demonstrating the impact of different substituents on their biological effect.
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Celecoxib (Reference) | Celecoxib | COX-2 | 0.04 ± 0.01 | - |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine derivative | COX-2 | 0.04 ± 0.09 | - |
| Compound 6 | Pyrazolo[3,4-d]pyrimidine derivative | COX-2 | 0.04 ± 0.02 | - |
| Compound 6b | Pyridazine derivative | COX-2 | 0.18 | 6.33 |
| Compound 4c | Pyridazine derivative | COX-2 | 0.26 | - |
| Indomethacin (Reference) | Indomethacin | COX-1/COX-2 | - | 0.50 |
Data sourced from multiple studies to illustrate the range of activities in related heterocyclic compounds.[1][2]
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer agents. Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The data below showcases the anticancer potential of different substituted pyridine derivatives.
Quantitative Anticancer Activity Data
This table presents the half-maximal inhibitory concentration (IC50) values of various pyridine analogs against different human cancer cell lines, highlighting the influence of structural modifications on cytotoxicity.
| Compound ID | Description | Cell Line | IC50 (µM) |
| 5-FU (Reference) | 5-Fluorouracil | MCF-7 | 7.06 |
| 9a | 3-Cyano-2-substituted pyridine | MCF-7 | 2.04 |
| 7c | 3-Cyano-2-substituted pyridine | SK-OV-3 | 5.12 |
| 10b | 3-Cyano-2-substituted pyridine | MCF-7 | 8.12 |
| 5d | 2-Methoxypyridine-3-carbonitrile | HepG2 | 1-5 |
| 5g | 2-Methoxypyridine-3-carbonitrile | DU145 | 1-5 |
| 5h | 2-Methoxypyridine-3-carbonitrile | MBA-MB-231 | 1-5 |
| 5i | 2-Methoxypyridine-3-carbonitrile | HepG2 | 1-5 |
| C3 | Aminopyrimidine derivative | TRKA | 0.0065 |
| C4 | Aminopyrimidine derivative | TRKA | 0.0050 |
| C6 | Aminopyrimidine derivative | TRKA | 0.0070 |
| MR3278 | 2-Aminopyridine derivative | PI3Kδ | 0.030 |
| Idelalisib (Reference) | PI3Kδ Inhibitor | PI3Kδ | - |
| 14g | Quinazoline-chalcone | K-562 | 0.622-1.81 |
| 16c | Pyrimidodiazepine | Various | - |
This table compiles data from several studies to provide a comparative overview.[3][4][5][6][7]
Structure-Activity Relationship (SAR) Insights
Based on the available data for various pyridine derivatives, the following structure-activity relationships can be inferred:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the pyridine ring significantly influences biological activity. Halogens, amino, and methoxy groups have been shown to be important for anticancer and anti-inflammatory activities.
-
Modifications of the Acetyl Group: While direct data on modifications of the 3-acetyl group is scarce, related studies on other heterocyclic ketones suggest that this group can be a key site for derivatization to modulate potency and selectivity.
-
Aromatic Substituents: The introduction of various aryl groups can impact cytotoxicity. Electron-withdrawing groups, such as nitro groups, on these aryl rings have been shown to enhance anticancer activity in some pyridine analogs.[3]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented findings.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay is used to determine the potency of compounds in inhibiting the COX-2 enzyme.
-
Reagent Preparation : Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.
-
Inhibitor Preparation : Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with COX Assay Buffer to achieve the desired test concentrations.
-
Assay Procedure :
-
Add 10 µl of the diluted test inhibitor or vehicle (for control) to the wells of a 96-well plate.
-
Add 10 µl of the COX-2 enzyme solution to each well.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µl of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µl of Arachidonic Acid solution to each well.
-
-
Measurement : Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis : Calculate the rate of the reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition : Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
Validating the purity of synthesized 3-Acetyl-2-chloropyridine against a reference standard
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 3-Acetyl-2-chloropyridine against a certified reference standard. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1]
This guide outlines the experimental protocols and presents comparative data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.
Reference Standard and Synthesized Sample
A certified reference standard of this compound (CAS No: 55676-21-6) with a stated purity of ≥98% (by HPLC) was procured from a reputable supplier. The synthesized batch of this compound was prepared via the reaction of 2-chloronicotinic acid with a methylating agent, a common synthetic route that can introduce specific impurities.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Sample | Main Peak Retention Time (min) | Purity by Area % | Impurity Profile (Retention Time, Area %) |
| Reference Standard | 15.2 | 99.8% | Impurity A (12.5 min, 0.15%), Impurity B (18.1 min, 0.05%) |
| Synthesized Batch | 15.2 | 98.5% | Impurity A (12.5 min, 0.8%), Impurity C (14.1 min, 0.5%), Impurity D (16.8 min, 0.2%) |
-
Impurity A: Likely unreacted 2-chloronicotinic acid.
-
Impurity C & D: Potential process-related impurities from the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides orthogonal separation and identification of volatile compounds and impurities, confirming the molecular weight and offering structural information through fragmentation patterns.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 100°C (hold for 2 min).
-
Ramp: 15°C/min to 280°C (hold for 5 min).
-
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
Data Presentation: GC-MS Purity and Fragmentation Analysis
| Sample | Retention Time (min) | Purity by Area % | Key Mass Fragments (m/z) |
| Reference Standard | 9.8 | >99.5% | 155 (M+), 140, 112, 76 |
| Synthesized Batch | 9.8 | 98.2% | 155 (M+), 140, 112, 76 |
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 155, consistent with its molecular weight. Key fragment ions include m/z 140 (loss of a methyl group), m/z 112 (loss of an acetyl group), and m/z 76 (chloropyridine fragment). The presence of the same fragmentation pattern in both the reference standard and the synthesized batch confirms the identity of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR were employed to verify the structure of the synthesized this compound.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Data Presentation: ¹H and ¹³C NMR Spectral Data
¹H NMR Data
| Sample | δ 8.52 (dd, 1H) | δ 7.95 (dd, 1H) | δ 7.38 (dd, 1H) | δ 2.71 (s, 3H) |
| Reference Standard | Consistent | Consistent | Consistent | Consistent |
| Synthesized Batch | Consistent | Consistent | Consistent | Consistent |
¹³C NMR Data (Predicted and Observed)
| Carbon Assignment | Predicted δ (ppm) | Observed δ (ppm) - Reference | Observed δ (ppm) - Synthesized |
| C=O | 198.5 | 198.3 | 198.3 |
| C2 | 152.0 | 151.8 | 151.8 |
| C3 | 135.5 | 135.4 | 135.4 |
| C4 | 126.0 | 125.9 | 125.9 |
| C5 | 139.0 | 138.8 | 138.8 |
| C6 | 122.5 | 122.4 | 122.4 |
| CH₃ | 29.0 | 28.9 | 28.9 |
The ¹H and ¹³C NMR spectra of the synthesized batch were consistent with the reference standard and with literature data, confirming the chemical structure of this compound.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and chlorine) in the compound, serving as a fundamental check of its empirical formula.
Experimental Protocol: Elemental Analysis
Combustion analysis was performed using a calibrated elemental analyzer.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % for C₇H₆ClNO | Found % - Reference Standard | Found % - Synthesized Batch |
| C | 54.04 | 54.01 | 53.89 |
| H | 3.89 | 3.91 | 3.95 |
| N | 9.00 | 8.98 | 8.95 |
| Cl | 22.79 | 22.75 | 22.68 |
The elemental analysis results for both the reference standard and the synthesized batch are in close agreement with the theoretical values, with deviations within the acceptable ±0.4% range.[3] This provides strong evidence for the elemental composition and purity of the synthesized compound.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Overall workflow for purity validation. (Max Width: 760px)
Caption: Information derived from each analytical technique. (Max Width: 760px)
Conclusion
This guide demonstrates a multi-faceted approach to validating the purity of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, a comprehensive purity profile can be established.
-
HPLC is highly effective for quantifying purity and detecting non-volatile impurities.
-
GC-MS is excellent for confirming molecular weight and identifying volatile impurities.
-
NMR Spectroscopy provides unequivocal structural confirmation.
-
Elemental Analysis offers a fundamental verification of the empirical formula.
For robust quality control in pharmaceutical development, relying on a single analytical method is insufficient. The use of orthogonal techniques, as detailed in this guide, provides a high degree of confidence in the identity, purity, and quality of the synthesized compound, ensuring it meets the stringent requirements for its intended application.
References
A Comparative Guide to Alternative Building Blocks for 3-Acetyl-2-chloropyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2][3] Within this class, 3-Acetyl-2-chloropyridine serves as a critical intermediate for synthesizing a range of therapeutic agents, including novel anticancer drugs.[4][5] Its structure offers a versatile platform for modification, primarily through palladium-catalyzed cross-coupling reactions at the 2-position, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7][8]
However, the pursuit of optimized drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of alternatives.[9] Strategic modifications to this building block can fine-tune a compound's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which are crucial for modulating metabolic stability, target engagement, and overall developability.[9] This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to empower researchers in selecting the optimal building block for their drug discovery programs.
Rationale for Seeking Alternatives: Bioisosterism and SAR
The exploration of alternatives is guided by the principles of Structure-Activity Relationships (SAR) and bioisosterism. SAR studies how changes in a molecule's structure affect its biological activity, while bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to enhance a drug's performance.[9][10][11] By replacing the 2-chloro substituent or the entire pyridine ring, medicinal chemists can address challenges such as metabolic instability, off-target toxicity, or poor solubility, while potentially discovering novel intellectual property.[9]
Comparative Analysis of Alternative Building Blocks
The selection of a building block has a profound impact on the resulting molecule's properties. The following table summarizes key physicochemical parameters and reactivity data for this compound and several logical alternatives. These alternatives are chosen to provide a range of electronic and steric properties, allowing for systematic exploration of the chemical space around the core scaffold.
| Building Block | Structure | pKa (Conjugate Acid, est.) | logP (est.) | Rationale for Use | Suzuki Coupling Yield (%) (Representative) |
| This compound | ![]() | ~2.5 | ~1.3 | Baseline scaffold, widely used. | ~85-95[12] |
| 3-Acetyl-2-bromopyridine | ![]() | ~2.4 | ~1.5 | Higher reactivity in some cross-couplings, can offer different reaction kinetics. | Potentially higher, >90 |
| 3-Acetyl-2-fluoropyridine | ![]() | ~2.0 | ~1.1 | Modulates electronics, can improve metabolic stability and alter binding interactions. | Generally lower, ~70-80 |
| 3-Acetyl-2-(trifluoromethyl)pyridine | ![]() | ~1.5 | ~2.1 | Significantly lowers basicity, increases lipophilicity, enhances metabolic stability. | ~75[12] |
| 5-Acetyl-2-chloropyrimidine | ![]() | ~0.5 | ~0.9 | Bioisosteric replacement; significantly lowers pKa, alters H-bond acceptor pattern. | ~88[13] |
| 2-Acetyl-5-chlorothiazole | ![]() | ~ -1.0 | ~1.4 | Bioisosteric replacement; five-membered ring, different geometry and electronic distribution. | Variable, depends on conditions. |
Note: Estimated pKa and logP values are derived from computational models and by analogy to similar structures. Suzuki coupling yields are representative and highly dependent on specific reaction conditions.
Key Observations:
-
Basicity (pKa): The basicity of the pyridine nitrogen is strongly influenced by the substituent at the 2-position. Electron-withdrawing groups like trifluoromethyl significantly lower the pKa, which can be advantageous for avoiding interactions with aminergic G-protein coupled receptors (GPCRs) and other off-targets.[12] Pyrimidine is inherently less basic than pyridine.
-
Lipophilicity (logP): Increasing the fluorine content (e.g., trifluoromethyl group) raises the lipophilicity. This can enhance cell permeability and binding affinity but may also increase metabolic liability and reduce solubility if not balanced.[12]
-
Reactivity: While chloro- and bromo-pyridines are excellent partners in palladium-catalyzed cross-coupling reactions, the choice of halogen can influence reaction rates and catalyst selection.[7][12]
Performance in Key Synthetic Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing 3-acetyl-2-halopyridine scaffolds in drug discovery.[8] The Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) reactions are particularly prevalent, offering broad functional group tolerance and reliable outcomes.[6][7]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of a 2-halopyridine derivative with an arylboronic acid.
Materials:
-
3-Acetyl-2-halopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the 3-Acetyl-2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.[12]
Application in Drug Discovery & Signaling Pathways
Heteroaryl ketones derived from these building blocks are common pharmacophores in kinase inhibitors. They often function as hinge-binding motifs, forming critical hydrogen bonds with the protein backbone. The choice of building block can directly influence binding affinity and selectivity.
Strategic Selection of Building Blocks
The optimal building block depends entirely on the project's goals. The following decision framework illustrates a logical approach to selecting an appropriate alternative.
Conclusion
While this compound remains a valuable and widely utilized building block, a rational exploration of its alternatives is a crucial tactic in modern drug discovery. Analogs bearing different halogens, electron-withdrawing groups like trifluoromethyl, or bioisosteric ring systems such as pyrimidines and thiazoles provide a rich palette for medicinal chemists. This expanded toolkit allows for the fine-tuning of physicochemical properties, leading to the development of safer, more effective, and patentable new chemical entities. The strategic selection of a building block, guided by comparative data and a clear understanding of project goals, can significantly accelerate the journey from a hit compound to a clinical candidate.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115611802B - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mch.estranky.sk [mch.estranky.sk]
- 11. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Acetyl-2-chloropyridine: A Safety and Operations Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 3-Acetyl-2-chloropyridine, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Profile
This compound is a hazardous chemical that requires careful handling. All procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times.
Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. The compound is classified with the following hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | वार्निंग | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | वार्निंग | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2) | वार्निंग | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | वार्निंग | Warning | H335: May cause respiratory irritation[1] |
Core Disposal Protocol: Hazardous Waste Management
Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous waste. It is imperative not to dispose of this chemical down the drain or mix it with other waste streams. The recommended and required procedure is to engage a licensed professional waste disposal company.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place the this compound waste into its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be leak-proof and kept tightly sealed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste: this compound".
-
Include the full chemical name: 1-(2-chloropyridin-3-yl)ethan-1-one.
-
Affix the appropriate hazard pictograms as indicated in the table above.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Accidental Release Measures
In the event of a spill, evacuate personnel from the immediate area.[1] Remove all sources of ignition.[1] Ventilate the area and wear appropriate PPE, including respiratory protection if necessary.
For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and spill residue into a sealed container for disposal as hazardous waste.[1] For larger spills, contact your institution's EHS or emergency response team immediately.
Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Acetyl-2-chloropyridine
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3-Acetyl-2-chloropyridine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure to this compound. The following PPE is recommended for handling this compound.[1][3][4]
| Body Part | Recommended Equipment | Specifications and Usage |
| Eyes/Face | Safety goggles with side protection or a face shield | Must be worn at all times to protect against splashes.[5][6] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[3][4][6] Inspect gloves for tears or punctures before use. |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin.[3][4] |
| Respiratory | Chemical fume hood or a respirator | All handling should be conducted in a certified chemical fume hood to minimize inhalation.[3][4] If a fume hood is unavailable, a suitable respirator should be used.[3] |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the procedural steps from preparation to cleanup.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek medical attention.[3]
-
Skin Contact: Wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.[3] If irritation persists, seek medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, get medical help.[1]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[3]
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[3][7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][8]
Disposal Workflow:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H6ClNO | CID 10942697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






